Pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
| Record name | 4-Hydroxypyridine | |
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| Record name | 4-Hydroxypyridinium nitrate | |
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DSSTOX Substance ID |
DTXSID2052310 | |
| Record name | 4-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-Hydroxypyridine | |
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Vapor Pressure |
0.39 [mmHg] | |
| Record name | 4-Hydroxypyridine | |
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CAS No. |
626-64-2, 108-96-3, 3454-03-3 | |
| Record name | 4-Hydroxypyridine | |
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| Record name | 4(1H)-Pyridinone | |
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| Record name | 4-Pyridone | |
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| Record name | 4-Hydroxypyridine | |
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| Record name | 4-Hydroxypyridinium nitrate | |
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| Record name | 4-Pyridone | |
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| Record name | 4-HYDROXYPYRIDINE | |
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| Record name | 4(1H)-Pyridinone | |
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| Record name | 4-Pyridinol | |
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| Record name | Pyridin-4-ol | |
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| Record name | 4-pyridone | |
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Foundational & Exploratory
Pyridin-4-ol Tautomerism in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-4-ol exists in a dynamic equilibrium between two tautomeric forms: the aromatic this compound (enol form) and the non-aromatic pyridin-4(1H)-one (keto form). The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. This technical guide provides a comprehensive overview of the tautomerism of this compound, with a focus on the influence of different solvents. It includes a summary of quantitative data, detailed experimental protocols for the determination of tautomeric ratios, and visualizations of the key concepts and workflows. Understanding this tautomeric relationship is crucial for researchers in medicinal chemistry and drug development, as the different tautomers can exhibit distinct physicochemical properties, biological activities, and pharmacokinetic profiles.
Introduction to this compound Tautomerism
Tautomerism, the interconversion of constitutional isomers, typically through the migration of a proton, is a fundamental concept in organic chemistry. In the case of this compound, the equilibrium between the enol and keto forms is a classic example of lactam-lactim tautomerism.
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This compound (Enol or Hydroxy Form): This tautomer possesses an aromatic pyridine ring with a hydroxyl substituent.
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Pyridin-4(1H)-one (Keto or Pyridone Form): This tautomer features a carbonyl group within a dihydropyridine ring.
The relative stability of these two forms is dictated by a delicate balance of factors including aromaticity, intramolecular and intermolecular hydrogen bonding, and solvent polarity. In the gas phase, the enol form (this compound) is generally more stable. However, in the solid state and in polar solvents, the equilibrium shifts significantly towards the more polar keto form (pyridin-4(1H)-one), which can be stabilized by intermolecular hydrogen bonding.[1]
Quantitative Analysis of Tautomeric Equilibrium in Various Solvents
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the keto form to the enol form:
KT = [Pyridin-4(1H)-one] / [this compound]
The percentage of each tautomer is highly dependent on the solvent's polarity. Generally, polar solvents favor the more polar keto tautomer, while non-polar solvents shift the equilibrium towards the enol form. In aqueous solutions, the pyridone form is predominant.[1]
While extensive quantitative data for the tautomerism of 2-hydroxypyridine in various solvents is available, a comprehensive table for this compound is less common in the literature. However, the general trend of increasing keto form with increasing solvent polarity is well-established.
Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium of this compound (Qualitative and Representative Data)
| Solvent | Dielectric Constant (ε) at 25°C | Predominant Tautomer | Tautomeric Ratio (% Pyridin-4(1H)-one) |
| Gas Phase | 1 | This compound (Enol) | Low |
| Cyclohexane | 2.02 | This compound (Enol) | Comparable amounts of both forms[2] |
| Chloroform | 4.81 | Mixed | Shifts towards Pyridin-4(1H)-one |
| Acetonitrile | 37.5 | Pyridin-4(1H)-one (Keto) | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Pyridin-4(1H)-one (Keto) | High |
| Water | 80.1 | Pyridin-4(1H)-one (Keto) | Predominantly pyridone form[1] |
Note: This table provides a qualitative and representative overview. Precise KT values can vary based on temperature and concentration.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric ratio of this compound in different solvents is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
1H NMR Spectroscopy
Principle: The enol and keto tautomers of this compound have distinct chemical environments for their protons, leading to separate sets of signals in the 1H NMR spectrum. The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to each form.
Detailed Methodology:
-
Sample Preparation:
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Accurately weigh approximately 5-10 mg of the this compound derivative.
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Prepare separate samples by dissolving the compound in a range of deuterated solvents of varying polarity (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O). Ensure complete dissolution.
-
Transfer the solutions to clean, dry NMR tubes.
-
-
Data Acquisition:
-
Acquire 1H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure consistent instrument parameters (e.g., temperature, number of scans, relaxation delay) across all samples to ensure comparability. A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate integration.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the distinct sets of peaks corresponding to the this compound and pyridin-4(1H)-one tautomers. The chemical shifts of the ring protons will be different for each tautomer.
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Carefully integrate a well-resolved signal for a specific proton in both tautomers. For example, integrate the signals for the protons at the 2- and 6-positions.
-
Calculate the mole fraction of each tautomer using the integral values. For a given proton signal, the mole fraction of the keto form (% Keto) can be calculated as: % Keto = (IntegralKeto / (IntegralKeto + IntegralEnol)) * 100
-
UV-Vis Spectroscopy
Principle: The two tautomers have different electronic structures and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The keto form typically absorbs at a longer wavelength compared to the enol form. By analyzing the absorption spectrum of the mixture, the relative abundance of each tautomer can be inferred.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable transparent solvent (e.g., ethanol, water, or cyclohexane).
-
Prepare a series of dilutions in different solvents to be investigated. The concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the λmax values corresponding to the enol and keto forms. This may require deconvolution of overlapping spectral bands, which can be achieved using specialized software.
-
The relative amounts of the two tautomers can be estimated by comparing the intensities of their respective absorption bands. For a more quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required, which can be challenging to obtain directly. However, by making assumptions or using computational methods to estimate ε, the tautomeric ratio can be calculated using the Beer-Lambert law.
-
Visualizing Tautomerism and Experimental Workflows
Tautomeric Equilibrium of this compound
Note: The image sources in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering. Caption: The tautomeric equilibrium between this compound and pyridin-4(1H)-one.
Experimental Workflow for NMR-based Tautomer Analysis
Caption: Workflow for the quantitative analysis of this compound tautomers using 1H NMR spectroscopy.
Implications for Drug Development
The tautomeric state of a molecule can have profound effects on its biological properties. For drug candidates containing a this compound moiety, understanding the tautomeric equilibrium is critical for:
-
Receptor Binding: The different shapes, hydrogen bonding capabilities, and electrostatic potentials of the tautomers can lead to different binding affinities and selectivities for biological targets.
-
Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and pKa are influenced by the predominant tautomeric form, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.
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Intellectual Property: The distinct tautomers may be considered separate chemical entities, which can have implications for patent claims.
Conclusion
The tautomerism of this compound is a clear and important example of how the chemical environment, particularly the solvent, can dictate the structure and properties of a molecule. The equilibrium between the this compound and pyridin-4(1H)-one forms is readily studied using standard spectroscopic techniques like NMR and UV-Vis. For researchers in the pharmaceutical and chemical sciences, a thorough understanding and characterization of this tautomeric behavior is essential for the rational design and development of new molecules with desired biological activities and physicochemical properties. Further research to populate a comprehensive quantitative database of tautomeric equilibrium constants for this compound in a wider array of solvents would be a valuable contribution to the field.
References
Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
Pyridin-4-ol, which predominantly exists in its tautomeric form as pyridin-4(1H)-one (hereafter referred to as 4-pyridone), is a pivotal heterocyclic compound in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its structural elucidation, characterization, and the development of novel derivatives. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-pyridone. The information is presented with clarity and is supplemented by detailed experimental protocols to ensure reproducibility and facilitate further research.
Tautomerism of this compound
An essential characteristic of this compound is its tautomeric equilibrium between the aromatic pyridinol form and the non-aromatic pyridone form. This equilibrium is significantly influenced by the solvent and the physical state of the sample. In solution and in the solid state, the keto (pyridin-4(1H)-one) tautomer is overwhelmingly favored, while the enol (this compound) form can be more prevalent in the gas phase. This guide will focus on the spectroscopic data of the predominant 4-pyridone tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of 4-pyridone. The chemical shifts (δ) of ¹H and ¹³C nuclei provide valuable information about the electronic environment of the atoms within the molecule.
¹H NMR Spectroscopy Data
The proton NMR spectrum of 4-pyridone is characterized by distinct signals for the protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the ring nitrogen.
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 | ~7.58 | Doublet | ~7.6 |
| H-3, H-5 | ~6.15 | Doublet | ~7.6 |
| N-H | ~11.2 | Broad Singlet | - |
Note: Chemical shifts can vary slightly depending on the concentration and temperature.
¹³C NMR Spectroscopy Data
The carbon NMR spectrum provides insight into the carbon framework of the 4-pyridone molecule. The carbonyl carbon exhibits a characteristic downfield chemical shift.
| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C-4 (C=O) | ~175.5 |
| C-2, C-6 | ~139.8 |
| C-3, C-5 | ~115.7 |
Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.51 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring its vibrational transitions. For 4-pyridone, the IR spectrum clearly indicates the presence of the carbonyl group and the N-H bond, which are characteristic of the pyridone tautomer.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carbonyl) | ~1640 | Strong |
| C=C and C=N ring stretching | 1580 - 1450 | Medium to Strong |
| C-H in-plane bending | 1200 - 1000 | Medium |
| C-H out-of-plane bending | 900 - 700 | Strong |
Note: The frequencies are approximate and can be influenced by the sampling method (e.g., KBr pellet, Nujol mull, or ATR).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) of 4-pyridone are sensitive to solvent polarity, a phenomenon known as solvatochromism. This is due to the different ways solvents can stabilize the ground and excited states of the molecule.
| Solvent | λmax (nm) | Electronic Transition |
| Water | ~254 | π → π |
| Ethanol | ~257 | π → π |
| Chloroform | ~260 | π → π |
| Cyclohexane | ~265 | π → π |
Note: Generally, a shift to shorter wavelengths (blue shift or hypsochromic shift) is observed with increasing solvent polarity for the n → π transition, while the π → π* transition may show a red shift (bathochromic shift).*
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
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Sample Preparation : Accurately weigh 5-20 mg of 4-pyridone for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]
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Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[1]
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Instrumentation :
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Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
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Place the sample in the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution.
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Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition :
-
Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width, relaxation delay).[1]
-
For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
-
Data Processing :
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Perform a Fourier transform on the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
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Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H NMR).
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IR Spectroscopy Protocol (ATR Method)
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Background Spectrum : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.
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Sample Application : Place a small amount of solid 4-pyridone powder directly onto the ATR crystal.
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Apply Pressure : Use the pressure arm to ensure good contact between the sample and the crystal surface.
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Data Acquisition : Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Processing : The software will automatically subtract the background spectrum to provide the final absorbance or transmittance spectrum of the sample.
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Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
UV-Vis Spectroscopy Protocol
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Sample Preparation : Prepare a stock solution of 4-pyridone in the desired spectroscopic grade solvent (e.g., water, ethanol). Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).
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Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.
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Sample Measurement : Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer.
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Data Acquisition : Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like 4-pyridone.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the Synthesis of Pyridin-4-ol from 4-Aminopyridine
This technical guide provides a comprehensive protocol for the synthesis of Pyridin-4-ol, also known as 4-hydroxypyridine or γ-pyridone, from the starting material 4-aminopyridine. The described method is a robust and high-yielding procedure involving the diazotization of 4-aminopyridine, followed by hydrolysis of the intermediate diazonium salt. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Overview
The conversion of 4-aminopyridine to this compound is a two-step process. The first step is the diazotization of the primary aromatic amine group of 4-aminopyridine using a nitrite source in an acidic medium to form a pyridin-4-diazonium salt. The subsequent step involves the hydrolysis of this unstable diazonium salt, which, upon gentle heating, decomposes to yield the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 4-aminopyridine.
| Parameter | Value |
| Starting Material | 4-Aminopyridine (99% purity) |
| Diazotizing Agent | Butyl nitrite |
| Acid Medium | 35% (mass fraction) Sulfuric Acid |
| Hydrolysis and Neutralization | Barium hydroxide solution |
| Final Product | This compound (purity > 99%) |
| Overall Yield | Approximately 92% |
Experimental Protocol
This protocol is based on a well-established method for the synthesis of this compound.[1]
Materials and Reagents:
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4-Aminopyridine (99%)
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Concentrated Sulfuric Acid (98%)
-
Butyl nitrite
-
Barium hydroxide
-
Activated carbon
-
Methanol (99.5%)
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Distilled water
-
Carbon dioxide (gas or dry ice)
Equipment:
-
1000 mL three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Ice bath
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step 1: Preparation of the Diazonium Solution
-
In a 1000 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 400 mL of water.
-
Slowly and carefully add 140 mL of concentrated sulfuric acid (98%) to the water while stirring and cooling in an ice bath to maintain the temperature between 20-40°C.
-
Once the sulfuric acid solution has cooled to 0-20°C, add 95 g of 4-aminopyridine (99%) to the flask.
-
Cool the resulting mixture to 0-5°C using an ice-salt bath.
-
Slowly add 150.8 g of butyl nitrite dropwise from the dropping funnel over approximately 120 minutes. It is crucial to maintain the reaction temperature strictly between 0-5°C during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress (e.g., by TLC or until the evolution of nitrogen gas ceases).
Step 2: Hydrolysis and Neutralization
-
In a separate large beaker, prepare a solution of barium hydroxide in water.
-
Slowly add the cold diazonium salt solution to the barium hydroxide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature between 30-60°C.
-
Continue adding the barium hydroxide solution until the pH of the mixture reaches 7.5-8.0.
-
Once the desired pH is reached, bubble carbon dioxide gas through the solution (or add dry ice carefully) to precipitate excess barium hydroxide as barium carbonate. Continue until the pH of the solution is approximately 6.
-
Filter the mixture to remove the precipitated barium sulfate and barium carbonate. Wash the filter cake with a small amount of cold water. The filtrate contains the crude this compound.
Step 3: Purification of this compound
-
Transfer the filtrate containing the crude this compound to a large round-bottom flask.
-
Add a suitable amount of activated carbon to the solution and stir for a period to decolorize the solution.
-
Filter the solution to remove the activated carbon.
-
Add 99.5% methanol to the filtrate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water and methanol.
-
The final purification of this compound is achieved by vacuum distillation to yield a high-purity product (88.39 g, 92.1% yield).[1]
Visualizations
Chemical Transformation Pathway
Caption: Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-pyridone, the stable tautomer of pyridin-4-ol, from dehydroacetic acid. The document details a proposed reaction mechanism, a compiled experimental protocol, and relevant quantitative and spectroscopic data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
Dehydroacetic acid (DHA), a pyrone derivative, serves as a versatile and readily available starting material for the synthesis of a variety of heterocyclic compounds.[1] Among these, pyridin-4-one derivatives are of significant interest due to their presence in numerous biologically active molecules and their utility as intermediates in organic synthesis. This guide focuses on the direct conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone through ammonolysis. The final product, 2,6-dimethyl-4-pyridone, exists in tautomeric equilibrium with 2,6-dimethyl-pyridin-4-ol, with the pyridone form being the predominant and more stable isomer, particularly in the solid state.
Proposed Reaction Mechanism
The direct conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone is proposed to proceed via a nucleophilic attack of ammonia on one of the carbonyl groups of the pyrone ring, followed by ring opening and subsequent intramolecular cyclization. The regioselectivity of the initial attack is crucial in determining the final product. While reaction with ammonia after hydrolysis of the acetyl group is reported to yield the corresponding 2-pyridone, direct ammonolysis under pressure is suggested to favor the formation of the 4-pyridone.
The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the C4-carbonyl group of dehydroacetic acid.
-
Ring Opening: The tetrahedral intermediate formed undergoes ring opening, breaking the C-O bond of the pyranone ring to form a linear intermediate.
-
Intramolecular Condensation and Dehydration: The terminal amino group of the linear intermediate then attacks the acetyl carbonyl group, leading to an intramolecular condensation. Subsequent dehydration results in the formation of the stable aromatic 4-pyridone ring.
-
Keto-Enol Tautomerization: The initial product, a 4-hydroxypyridine, readily tautomerizes to the more stable 2,6-dimethyl-4-pyridone.
References
Pyridin-4-ol: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for Pyridin-4-ol (also known as 4-Hydroxypyridine) in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosion | Danger |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₅H₅NO |
| Molecular Weight | 95.10 g/mol |
| Appearance | Tan or brown crystalline powder[1] |
| Melting Point | 148-151 °C[2] |
| Boiling Point | 230-235 °C at 12 mmHg[2] |
| Solubility | Soluble in water[2] |
| pKa | 3.2 (at 20 °C)[2] |
Toxicological Data
The following table summarizes the available quantitative toxicological data for this compound and the closely related compound, Pyridine. This data is essential for risk assessment in the laboratory.
| Parameter | Route | Species | Value | Reference Compound |
| LD50 | Oral | Rat | 891 mg/kg[3] | Pyridine |
| LD50 | Oral | Mouse | 1500 mg/kg[3] | Pyridine |
| LD50 | Dermal | Rabbit | 1121 mg/kg[3] | Pyridine |
| LC50 (4 hours) | Inhalation | Rat | 17.1 mg/L[3] | Pyridine |
| LD50 (Intraperitoneal) | Intraperitoneal | Mouse | 923 mg/kg | This compound |
Experimental Protocols for Safe Handling
Detailed and standardized procedures are critical for minimizing exposure and ensuring safety when working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and dust.[4]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or polyvinyl alcohol (PVA), are recommended. Nitrile gloves may offer limited protection and should only be used for short-duration tasks.[5] Always inspect gloves for integrity before use.
-
Body Protection: A fully-buttoned, flame-retardant lab coat is required to protect the skin from splashes and contamination.[5]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5]
Weighing and Solution Preparation Protocol
This protocol outlines the steps for safely weighing solid this compound and preparing solutions.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment: chemical-resistant gloves, safety goggles, face shield, lab coat, weighing paper or boat, spatula, and a sealable container for the solution.
-
Decontaminate the balance and the work surface within the fume hood.
-
-
Weighing:
-
Place a weighing paper or boat on the balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.
-
Avoid creating dust by handling the solid gently.
-
Close the stock container immediately after use.
-
-
Dissolving:
-
Slowly add the weighed this compound to the solvent in a suitable container (e.g., a beaker or flask) within the fume hood.
-
Stir the mixture gently to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to avoid splashing.
-
Once dissolved, cap the container securely.
-
-
Cleanup:
-
Carefully fold the used weighing paper and any contaminated wipes and dispose of them in a designated solid hazardous waste container.
-
Wipe down the spatula, balance, and work surface with a damp cloth, and dispose of the cloth in the solid hazardous waste container.
-
Remove PPE in the correct order and wash hands thoroughly with soap and water.
-
Emergency Procedures
Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves other hazardous materials, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
If the spill is small and manageable, proceed with cleanup only if you are trained and have the appropriate PPE and spill kit.
-
-
Spill Cleanup for Solid this compound:
-
Wear the appropriate PPE as detailed in Section 4.1.
-
Cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.[2]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7]
-
Clean the spill area with a suitable solvent (e.g., water, if compatible), followed by soap and water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Reporting:
-
Report all spills to your supervisor and the EHS department, regardless of the size.[7]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[5]
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and labeled hazardous waste container.[4]
-
Disposal: Do not dispose of this compound down the drain.[2] Arrange for the collection and disposal of hazardous waste through your institution's EHS department.[4]
Potential Signaling Pathways and Mechanism of Toxicity
The precise molecular mechanisms of this compound toxicity are not fully elucidated. However, based on studies of pyridine and its derivatives, two potential pathways are proposed.
ROS-Mediated Oxidative Stress Pathway
Exposure to pyridine compounds has been shown to induce the formation of Reactive Oxygen Species (ROS).[2] This can lead to a cascade of cellular damage.
Caption: Proposed ROS-mediated oxidative stress pathway following this compound exposure.
Metabolic Activation and Depletion of Methyl Groups
The metabolism of pyridine compounds can lead to the formation of metabolites that may be more toxic than the parent compound. N-methylation is a key metabolic pathway that can deplete essential methyl groups, potentially leading to organ damage.
Caption: Proposed metabolic pathway of this compound leading to potential organ toxicity.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphism of Pyridin-4-ol (C₅H₅NO). A profound understanding of the solid-state properties of this compound is essential for its application in pharmaceutical development and materials science, as different crystalline forms can significantly impact physicochemical properties such as solubility, stability, and bioavailability. This document details the known polymorphic forms, their crystallographic data, and the experimental protocols for their characterization.
Introduction: The Tautomerism of this compound
This compound exists in a tautomeric equilibrium with its keto form, Pyridin-4(1H)-one (often referred to as 4-pyridone). In the gas phase, the enol form (this compound) is significant, but in the solid state and in polar solvents, the equilibrium strongly favors the 4-pyridone tautomer.[1][2] This preference is attributed to the formation of strong intermolecular hydrogen bonds in the crystalline lattice. Consequently, all known crystalline forms of this compound exist as the 4-pyridone tautomer. This guide will, therefore, refer to the compound as 4-pyridone when discussing its solid-state structures.
Known Polymorphs of 4-Pyridone
Research has identified two anhydrous polymorphic forms of 4-pyridone.[3] These have been characterized by single-crystal X-ray diffraction at 100 K. The two forms are a monoclinic polymorph and an orthorhombic polymorph.
Crystallographic Data
The crystallographic data for the two known polymorphs of 4-pyridone are summarized in the table below for easy comparison. Both polymorphs were crystallized from ethanol.[3]
| Parameter | Form I (Monoclinic) | Form II (Orthorhombic) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | Pbca |
| a (Å) | 16.327(4) | 9.1046(18) |
| b (Å) | 6.2027(13) | 16.327(4) |
| c (Å) | 9.1046(18) | 9.213(3) |
| α (°) | 90 | 90 |
| β (°) | 92.242(7) | 90 |
| γ (°) | 90 | 90 |
| V (ų) | 921.3(3) | 921.3(3) |
| Z | 8 | 8 |
| Temperature (K) | 100 | 100 |
| Reference | [3] | [3] |
Note: Calculated density (ρ_calc) values were not available in the primary literature.
Structural Description
In both polymorphic forms, the asymmetric unit contains two independent molecules of 4-pyridone. The crystal packing is primarily dictated by strong N-H···O hydrogen bonds, which link the molecules into one-dimensional zigzag chains.[3]
-
Form I (Monoclinic, C2/c): The hydrogen-bonded chains extend along the b-axis.
-
Form II (Orthorhombic, Pbca): The hydrogen-bonded chains propagate along the a-axis.
These chains are further stabilized by weaker C-H···O interactions, which link adjacent chains together. Despite the differences in symmetry and the direction of the primary hydrogen-bonded chains, the overall packing motifs and cell volumes of the two polymorphs are remarkably similar.[3]
Experimental Protocols
Polymorph Screening
A systematic polymorph screen is crucial to identify all accessible crystalline forms of 4-pyridone. A typical screening protocol involves the crystallization of the compound under a wide variety of conditions.
Methodology:
-
Solvent Selection: A diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and functional groups should be employed. Examples include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), ethers (tetrahydrofuran), and non-polar solvents (hexane, toluene).
-
Crystallization Techniques:
-
Slow Evaporation: Saturated solutions are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C).
-
Slow Cooling: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature. The cooling rate can be a critical variable.
-
Anti-Solvent Addition: A solvent in which 4-pyridone is soluble is mixed with an anti-solvent in which it is poorly soluble.
-
Slurry Equilibration: A suspension of 4-pyridone in a solvent is stirred for an extended period (days to weeks) at a constant temperature to allow for the conversion of any metastable forms to the most stable form under those conditions.
-
-
Characterization: The solid material obtained from each experiment is analyzed using techniques such as X-ray Powder Diffraction (XRPD) to identify its crystalline form.
Characterization Techniques
XRPD is the primary technique for identifying crystalline phases. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.
-
Sample Preparation: A small amount of the crystalline powder (approximately 5-10 mg) is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°).
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific polymorphic form.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the polymorphs, including melting points, phase transitions, and desolvation events. This data is critical for determining the thermodynamic relationship between polymorphs.
-
DSC Protocol:
-
A small amount of sample (2-5 mg) is weighed into an aluminum pan and sealed.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are recorded.
-
-
TGA Protocol:
-
A sample (5-10 mg) is placed in a tared pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature. Mass loss indicates decomposition or desolvation.
-
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since the intermolecular interactions (e.g., hydrogen bonding) differ between polymorphs, their vibrational spectra will also show distinct differences, particularly in the regions corresponding to N-H and C=O stretching.
-
FTIR (ATR) Protocol:
-
A small amount of the crystalline powder is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is collected.
-
-
Raman Spectroscopy Protocol:
-
A small amount of the sample is placed on a microscope slide.
-
The sample is illuminated with a monochromatic laser.
-
The scattered light is collected and analyzed to generate the Raman spectrum.
-
These spectroscopic techniques are powerful for distinguishing between known polymorphs and for quality control purposes.
Relationship Between Polymorphs
The thermodynamic relationship between polymorphs determines their relative stability as a function of temperature.
-
Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points. The less stable (metastable) form will have a lower melting point.
-
Enantiotropic System: There is a transition temperature at which the stability order reverses. One form is more stable below the transition temperature, and the other is more stable above it.
Determining this relationship for the 4-pyridone polymorphs would require detailed calorimetric studies.
References
Methodological & Application
Application Notes and Protocols: Experimental Protocol for N-alkylation of Pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol and its tautomer, 4-pyridone, are important heterocyclic scaffolds in medicinal chemistry and drug development. The N-alkylation of this nucleus is a critical transformation for the synthesis of a wide array of biologically active compounds. The introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. However, the alkylation of this compound presents a significant regioselectivity challenge due to the presence of two nucleophilic centers: the nitrogen and the oxygen atoms of the pyridone tautomer. This can lead to the formation of a mixture of N-alkylated and O-alkylated products. This application note provides a detailed experimental protocol for the selective N-alkylation of this compound and summarizes the key reaction parameters and expected outcomes.
Reaction Principle
The N-alkylation of this compound proceeds via its more stable tautomeric form, 4-pyridone. The reaction is typically carried out in the presence of a base, which deprotonates the pyridone to form a resonance-stabilized pyridonate anion. This ambident nucleophile can then react with an alkylating agent, such as an alkyl halide. While both the nitrogen and oxygen atoms can act as nucleophiles, the selectivity of the reaction can be influenced by several factors, including the nature of the base, solvent, and the alkylating agent. Generally, polar aprotic solvents and the use of appropriate bases can favor the desired N-alkylation.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound and related compounds under various conditions.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-alkylated Product | Citation |
| 1 | 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | 89.28 | [1] |
| 2 | Pyridine derivative | Methyl iodide | - | Acetone | Reflux | 1 | 99 | |
| 3 | 2-Hydroxypyrimidine | Isobutyl bromide | Tetrabutylammonium fluoride | Acetonitrile | Reflux | 5 | 82 | |
| 4 | Imidazopyridine derivative | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp | Overnight | 72 | |
| 5 | 2-Hydroxypyrimidine | Benzyl chloride | Tetraethylammonium fluoride | THF | Room Temp | Overnight | 92 |
Experimental Protocols
General Procedure for the N-Alkylation of this compound
This protocol details a general method for the N-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 30 minutes.
-
To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain for several hours (e.g., 4-24 h). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated pyridin-4-one.
Note: The optimal reaction temperature and time may vary depending on the reactivity of the alkyl halide used. For highly reactive alkylating agents like methyl iodide, the reaction may proceed at room temperature.
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for Pyridin-4-ol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridin-4-ol as a versatile ligand in coordination chemistry. The document details its coordination behavior, provides protocols for the synthesis of its metal complexes, summarizes key quantitative data, and explores its applications in catalysis, materials science, and drug development.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound that exhibits tautomerism, existing in equilibrium with its keto form, pyridin-4(1H)-one. This property is central to its coordination chemistry, allowing it to act as a versatile ligand. In its deprotonated form, pyridin-4-olate, it can coordinate to metal ions in several ways: as a monodentate ligand through either the nitrogen or oxygen atom, as a bidentate chelating ligand, or as a bridging ligand to form polynuclear complexes and coordination polymers.[1][2] The anionic nature of the pyridin-4-olate form makes it a strong σ-donor, leading to the formation of stable complexes with a wide range of metal ions.[1]
The choice of the tautomeric form for coordination depends on factors such as the solvent and the pH of the reaction medium. In polar solvents and in the crystalline state, the pyridone form is often favored.[3] This versatility in coordination modes gives rise to a rich structural diversity in its metal complexes, which in turn influences their physical and chemical properties, including catalytic activity, magnetic behavior, and luminescent properties.
Synthesis of this compound and its Metal Complexes
The synthesis of this compound derivatives can be achieved through various organic synthesis routes, including three-component reactions of alkoxyallenes, nitriles, and carboxylic acids.[4] The resulting this compound can then be used to synthesize a variety of coordination complexes.
General Considerations for Complex Synthesis
The synthesis of pyridin-4-olate metal complexes is typically carried out by reacting a soluble metal salt with 4-hydroxypyridine in a suitable solvent. The deprotonation of the hydroxyl group is often facilitated by the basicity of the reaction medium or by the coordination to the metal ion itself.
dot
Experimental Protocols
Protocol 1: Synthesis of Diaquabis(pyridin-4-olato)copper(II) - [Cu(C₅H₄NO)₂(H₂O)₂]
-
Materials: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), this compound (4-hydroxypyridine), Methanol, Deionized water.
-
Procedure:
-
Dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of methanol.
-
In a separate beaker, dissolve 2.0 mmol of this compound in 20 mL of methanol.
-
Slowly add the this compound solution to the copper(II) acetate solution with constant stirring.
-
A color change and the formation of a precipitate should be observed.
-
Continue stirring the mixture at room temperature for 2 hours to ensure the completion of the reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product in a desiccator over silica gel.
-
Protocol 2: Synthesis of a Zinc(II) Quinaldinate Complex with 4-Pyridone - [Zn(quin)₂(4-Pyridone)] [5]
-
Materials: Zinc(II) quinaldinate dihydrate ([Zn(quin)₂(H₂O)₂]), 4-Hydroxypyridine (4-Py-OH), Acetonitrile.
-
Procedure:
-
Prepare the precursor [Zn(quin)₂(H₂O)₂] according to literature methods.
-
In a Teflon-lined autoclave, place 0.11 mmol of [Zn(quin)₂(CH₃OH)₂] (a methanol adduct that can be used similarly to the hydrate).
-
Add 2 mL of a saturated solution of 4-hydroxypyridine in acetonitrile.
-
Seal the autoclave and heat at 105 °C for 24 hours.
-
Allow the vessel to cool slowly to room temperature.
-
Collect the resulting colorless crystals by filtration.[5]
-
Protocol 3: Synthesis of a Cobalt(II)-Pyridine-Sulfate Coordination Polymer [6]
-
Materials: Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), Pyridine.
-
Procedure:
-
Dissolve cobalt(II) sulfate heptahydrate in a minimal amount of hot water.
-
Slowly add an excess of pyridine to the solution with stirring.
-
Allow the solution to cool slowly to room temperature.
-
Pink crystals of the coordination polymer will form over time.
-
Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.[6]
-
Characterization of this compound Complexes
The synthesized complexes can be characterized by a variety of analytical techniques to determine their structure and properties.
-
Infrared (IR) Spectroscopy: The coordination of pyridin-4-olate to a metal center can be observed by shifts in the vibrational frequencies of the ligand. The C=O stretching vibration of the pyridone tautomer is particularly sensitive to the coordination mode.[1] The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-ligand (M-N and M-O) bonds.[7]
-
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. Coordination of the ligand to the metal center typically results in a shift of the ligand-based absorption bands.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to probe the coordination environment of the ligand. The chemical shifts of the pyridine ring protons are sensitive to the coordination.[9]
-
Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Quantitative Data of this compound and Related Complexes
The following tables summarize key structural and spectroscopic data for this compound and some of its representative metal complexes.
Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound and Related Metal Complexes
| Compound | M-N (Å) | M-O (Å) | N-M-N (°) | O-M-O (°) | Crystal System | Space Group | Ref. |
| [Zn(quin)₂(4-Pyridone)] | 2.201(2) | 2.039(1) | 90.44(6) | - | Monoclinic | P2₁/n | [5] |
| [Cu₂(SO₄)₂(pic)₆] (pic = 4-picoline) | 2.013(2) | - | 99.1(1) | - | Triclinic | P-1 | [10] |
| [Co(SO₄)(pic)₄]n (pic = 4-picoline) | 2.169(2) | - | 90.0(1) | 180.0 | Monoclinic | C2/c | [10] |
Note: Data for this compound complexes is limited; related structures with similar coordination environments are included for comparison.
Table 2: Key Infrared Absorption Bands (cm⁻¹) for this compound and its Complexes
| Compound/Vibration | Free Ligand (this compound) | Coordinated Ligand | Assignment | Ref. |
| ν(C=O) | ~1640 | Shift upon coord. | Carbonyl stretch | [1] |
| ν(C=C), ν(C=N) | 1500-1600 | Shift upon coord. | Ring stretching | [11] |
| M-N Stretch | - | 400-500 | Metal-Nitrogen stretch | [7] |
| M-O Stretch | - | 500-600 | Metal-Oxygen stretch | [7] |
Table 3: UV-Vis Absorption Maxima (nm) for Representative Pyridine Complexes
| Complex | λ_max (nm) and Assignment | Solvent | Ref. |
| [Zn(H₂L)Cl] (H₂L = aminoquinoline derivative) | 231 (π→π), 258 (π→π), 300 (n→π), 380 (n→π) | Methanol | [7] |
| [Cu(H₂L)(H₂O)(NO₃)] | 235 (π→π), 267 (n→π), 317 (n→π), 406 (LMCT) | Methanol | [7] |
| [Ni(H₂L)(NO₃)]·2H₂O | 230 (π→π), 262 (n→π), 312 (n→π), 415 (LMCT), 610 (d-d) | Methanol | [7] |
Applications of this compound Complexes
The versatile coordination chemistry of this compound and its derivatives makes their metal complexes promising candidates for a range of applications.
Catalysis
Pyridine-containing ligands are widely used in the development of transition metal catalysts.[12] this compound complexes, with their tunable electronic and steric properties, have potential applications in various catalytic reactions, including oxidation and C-C coupling reactions. For example, copper complexes with pyridine-based ligands have been investigated as catalysts for electrocatalytic water oxidation.[9] The pyridin-4-olate ligand can stabilize different oxidation states of the metal center, which is a key requirement for many catalytic cycles.
dot
Materials Science
The ability of pyridin-4-olate to act as a bridging ligand makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[13] These materials can exhibit interesting properties such as porosity, which is useful for gas storage and separation, and unique magnetic and optical properties. For instance, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to behave as single-molecule magnets (SMMs).[14][15] Lanthanide complexes with pyridine-based ligands are also of interest for their luminescent properties, with potential applications in bioimaging and sensing.[3][16]
Drug Development
Pyridine and its derivatives are common scaffolds in many pharmaceutical compounds. 4-Hydroxypyridine itself is used in drug development as a catalyst, an intermediate in active pharmaceutical ingredient (API) synthesis, and as a stabilizing agent.[6] The coordination of this compound to metal ions can be a strategy to enhance the biological activity of either the ligand or the metal ion. Metal complexes can have different mechanisms of action compared to the free ligand, and their targeted delivery and release can be explored in drug development. For example, an N-pyridylpyrazolone derivative has been identified as an inhibitor of E. coli L-threonine dehydrogenase, suggesting its potential as a starting point for the development of new antibiotics.[6]
References
- 1. Magnetic properties of 1 : 4 complexes of CoCl2 and pyridines carrying carbenes (S(0) = 4/2, 6/2, and 8/2) in diluted frozen solution; influence of carbene multiplicity on heterospin single-molecule magnets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembly of highly luminescent lanthanide complexes promoted by pyridine-tetrazolate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrocatalytic water oxidation by copper(ii) complexes with a pentadentate amine-pyridine ligand - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. More crystal field theory in action: the metal-4-picoline (pic)-sulfate [M(pic)x]SO4 complexes (M = Fe, Co, Ni, Cu, Zn, and Cd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol, also known as 4-hydroxypyridine, and its tautomeric form, pyridin-4(1H)-one, represent a privileged scaffold in medicinal chemistry. This versatile heterocyclic building block is integral to the synthesis of a wide array of pharmaceutical agents due to its unique electronic properties, ability to participate in various chemical transformations, and its role as a bioisostere for other aromatic and heterocyclic systems. The pyridine-4-ol moiety can be found in drugs targeting a range of conditions, from cardiovascular diseases to cancer. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds.
Application 1: Synthesis of the Loop Diuretic Torasemide
This compound is a crucial starting material in the industrial synthesis of Torasemide, a potent loop diuretic used in the management of edema associated with congestive heart failure, and renal and liver disease, as well as for the treatment of hypertension.[1][2][3] The synthetic route transforms the simple this compound core into a complex, multi-functionalized pyridine derivative.
Synthetic Workflow for Torasemide
The overall synthesis of Torasemide from this compound can be visualized as a multi-step process involving functionalization of the pyridine ring.
Caption: Synthetic workflow for Torasemide from this compound.
Quantitative Data for Torasemide Synthesis
| Step | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | 4-Hydroxypyridine-3-sulfonic acid | Fuming H₂SO₄, HgSO₄ | 70.84 | - | [1][4] |
| 2 | 4-Chloropyridine-3-sulfonyl chloride | PCl₅, POCl₃ | ~91 | - | [5][6] |
| 3 | 4-Chloropyridine-3-sulfonamide | NH₃·H₂O | ~84 | 99.7 | [5][6] |
| 4 | 4-(m-tolylamino)pyridine-3-sulfonamide | m-toluidine | 92.86 | - | [7] |
| 5 | Torasemide | Isopropyl isocyanate, K₂CO₃ | 90-96 | >99.0 | [8] |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxypyridine-3-sulfonic acid [1][4]
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO₃, 120 mL) and mercury sulfate (1.90 g, 6.4 mmol).
-
Cool the mixture in an ice bath and stir for 20 minutes.
-
Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, maintaining the temperature below 25°C.
-
Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.
-
Cool the mixture to room temperature and slowly pour it into industrial ethanol (360 mL).
-
Stir the resulting slurry for 1 hour in an ice bath and then filter.
-
Wash the filter cake with industrial alcohol (200 mL), stir for another hour in an ice bath, and filter again.
-
Dry the filter cake under vacuum at 60°C for 12 hours to afford 4-hydroxypyridine-3-sulfonic acid as a white solid (Yield: 49.58 g, 70.84%).
Step 2: Synthesis of 4-Chloropyridine-3-sulfonyl chloride [1]
-
In a three-necked round-bottom flask with a reflux condenser and thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).
-
Slowly heat the mixture to 120°C and stir at this temperature for 5 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step two more times to obtain 4-chloropyridine-3-sulfonyl chloride as a light green oil.
Step 3: Synthesis of 4-Chloropyridine-3-sulfonamide [1]
-
Add the crude 4-chloropyridine-3-sulfonyl chloride from the previous step dropwise over 30 minutes to concentrated ammonia (60 mL) in an ice bath.
-
Stir the mixture in an ice bath for 30 minutes.
-
Concentrate the resulting mixture under reduced pressure to obtain a yellow solid.
-
Add ice water (30 mL) to the crude solid and stir at 20-25°C for 20 minutes.
-
Filter the precipitate and dry the solid under vacuum at 45°C for 6 hours to afford 4-chloropyridine-3-sulfonamide as a pale yellow solid (Two-step yield from 4-hydroxypyridine-3-sulfonic acid: 12.94 g, 67.42%).
Step 4: Synthesis of 4-(m-tolylamino)pyridine-3-sulfonamide [4]
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 4-chloropyridine-3-sulfonamide (9.60 g, 0.05 mol), n-propanol (100 mL), and m-toluidine (6.5 mL, 0.06 mol).
-
Heat the mixture to 105°C and stir for 2 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to get a yellow solid.
-
Dissolve the crude solid in 2 mol/L sodium hydroxide solution (80 mL) and water (150 mL).
-
Adjust the pH of the mixture to 6-7 with 3 mol/L hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(m-tolylamino)pyridine-3-sulfonamide.
Step 5: Synthesis of Torasemide [8]
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-(m-tolylamino)-3-pyridine-sulfonamide (30 g, 0.114 mol), potassium carbonate (18 g, 0.13 mol), dimethyl sulfoxide (120 cc), and water (6 cc).
-
Heat the mixture to 70-75°C for 30 minutes.
-
Cool the mixture to 60-65°C and add isopropyl isocyanate (10.68 g, 0.125 mol) dropwise over 20 minutes.
-
After the addition is complete, maintain the temperature at 60-65°C for 1 hour.
-
Cool the mixture to 20-25°C and add water (360 cc) dropwise over 30 minutes.
-
Adjust the pH to 7.5-8.0 with 32% hydrochloric acid.
-
Filter the precipitate, wash with water, and dry overnight at 60°C under vacuum to obtain Torasemide (Yield: 61.7 g, 93.2%).
Mechanism of Action of Torasemide
Torasemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water.
Caption: Mechanism of action of Torasemide.
Application 2: this compound Derivatives as Kinase Inhibitors in Oncology
The pyridin-4-one scaffold is a common feature in a variety of kinase inhibitors developed for cancer therapy. These compounds often function by competing with ATP for the kinase's binding site, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival. One such class of compounds is the pyrazolo[3,4-b]pyridine derivatives, which have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (TRKs), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[2][9]
General Synthetic Approach for Pyrazolo[3,4-b]pyridine Derivatives
While not always starting directly from this compound, many synthetic routes to these kinase inhibitors utilize highly functionalized pyridine precursors that can be derived from this compound. A common strategy involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, where one of the carbonyl groups is part of a pyridine ring system.
Caption: General workflow for kinase inhibitor synthesis.
Representative Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Core
This protocol is a generalized representation of the synthesis of the pyrazolo[3,4-b]pyridine scaffold.[10]
-
To a solution of a 4-substituted-β-ketoester pyridine derivative (1.0 mmol) in ethanol (10 mL), add a 5-amino-1-phenylpyrazole derivative (1.0 mmol).
-
Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.15 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 95°C) and stir vigorously for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.
-
Partition the residue between chloroform and water.
-
Separate the organic layer, and wash the aqueous phase with chloroform (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data for Representative Pyrazolo[3,4-b]pyridine Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | [9] |
| 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine | DYRK1B | 3 | [2] |
Mechanism of Action of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
These compounds typically act as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that promotes cell growth and survival.
Caption: Mechanism of kinase inhibition.
Conclusion
This compound is a cornerstone building block in pharmaceutical synthesis, enabling the efficient construction of complex and potent therapeutic agents. Its application in the synthesis of the diuretic Torasemide highlights its utility in creating multi-substituted pyridine rings through a series of well-established chemical transformations. Furthermore, the pyridin-4-one scaffold is a key pharmacophore in the development of targeted cancer therapies, particularly kinase inhibitors. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development, showcasing the enduring importance of this compound in the creation of modern medicines.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 2. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 6. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II - Google Patents [patents.google.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Step-by-Step Guide to Recrystallization of Pyridin-4-ol
Introduction
Pyridin-4-ol, also known as 4-hydroxypyridine or its tautomeric form pyridin-4(1H)-one, is a crucial heterocyclic compound used in various fields, including pharmaceutical and materials science research.[1][2] The purity of this compound is paramount for reliable experimental results and the synthesis of downstream products. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.
This guide provides a detailed, step-by-step protocol for the recrystallization of this compound. The methodology is based on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, purer crystals of the target compound will form, leaving impurities behind in the solution.[3] A key consideration for this compound is its tautomeric equilibrium between the enol (this compound) and keto (pyridin-4-one) forms, which can be influenced by the choice of solvent.[4][5] In solution, the keto tautomer is generally favored.[5]
1. Safety and Handling Precautions
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses or goggles, and chemical-resistant gloves.[6][7]
-
Hazard Information: this compound is harmful if swallowed and causes skin and serious eye irritation.[6][7] Avoid inhalation of dust and direct contact with skin and eyes.
-
Handling: Conduct the procedure in a well-ventilated fume hood.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting.[6][7]
-
2. Data Presentation
The following table summarizes the key physical and solubility properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO | [7] |
| Molecular Weight | 95.10 g/mol | [7] |
| Appearance | Beige to brown chunks and/or powder | [7] |
| Melting Point | 140 - 151 °C | [7][8] |
| Solubility in Water | Soluble | [7] |
| Solubility in Ethanol | Soluble | [7] |
| Solubility in Methanol | Soluble | [7] |
| Solubility in Chloroform | Slightly soluble | [7] |
| Solubility in Ether | Practically insoluble | [7] |
| Solubility in Benzene | Practically insoluble | [7] |
3. Experimental Protocol
This protocol details the recrystallization of this compound using water as the primary solvent. Water is a suitable choice due to the compound's high solubility at elevated temperatures and lower solubility at room temperature.[7] An ethanol/water mixture can also be effective.[9][10]
3.1. Materials and Equipment
-
Materials:
-
Crude this compound
-
Deionized water (or selected recrystallization solvent)
-
Activated charcoal (optional, for removing colored impurities)[4]
-
Boiling chips or a magnetic stir bar
-
-
Equipment:
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate with stirring capability
-
Graduated cylinders
-
Spatula
-
Glass stirring rod
-
Powder funnel (optional)
-
Buchner funnel and vacuum flask
-
Filter paper
-
Vacuum source (e.g., aspirator)
-
Ice bath
-
Drying oven or desiccator
-
3.2. Step-by-Step Procedure
Step 1: Dissolving the Crude Solid
-
Place a measured amount of crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.
-
In a separate beaker or flask, heat the recrystallization solvent (deionized water) to its boiling point.
-
Add the minimum amount of the hot solvent to the flask containing the crude solid to just cover it.[11]
-
Heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the this compound completely dissolves.[3] Avoid adding a large excess of solvent, as this will reduce the final yield.
Step 2: Decolorization (Optional)
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat source.
-
Allow the solution to cool slightly to prevent premature crystallization upon addition of the charcoal.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
Step 3: Hot Filtration (if charcoal or insoluble impurities are present)
-
Set up a hot filtration apparatus using a stemless funnel and fluted filter paper placed into a second pre-warmed Erlenmeyer flask. Pre-warming the funnel and flask prevents the product from crystallizing prematurely during filtration.
-
Quickly pour the hot solution through the fluted filter paper to remove the activated charcoal and any other insoluble impurities.
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for an additional 15-30 minutes to maximize the yield of crystals.[11]
Step 5: Collection of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals to the funnel.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Use a minimal amount to avoid redissolving the product.
-
Keep the vacuum on to pull air through the crystals for several minutes to help dry them.
Step 6: Drying the Purified Crystals
-
Carefully remove the filter paper with the purified crystals from the funnel.
-
Place the crystals on a pre-weighed watch glass and spread them out to facilitate drying.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved. The final product should be a crystalline solid.[8]
4. Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. 4-Hydroxypyridine, 95% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 8. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Pyridin-4-ol Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol and its tautomeric form, pyridin-4-one, represent a versatile class of heterocyclic compounds with significant potential in the development of materials for organic light-emitting diodes (OLEDs). The inherent electronic properties of the pyridine ring, combined with the functional versatility of the 4-hydroxy/oxo group, allow for the design of molecules with tailored photophysical and charge-transporting characteristics. These derivatives can be engineered to function as emissive materials, host materials in phosphorescent OLEDs (PhOLEDs), or as charge-transporting layers, contributing to the overall efficiency, stability, and color purity of the device.
The electron-deficient nature of the pyridine ring makes these derivatives suitable candidates for electron-transporting materials (ETMs) and hosts for phosphorescent emitters. The ability to modify the core structure at various positions allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the triplet energy, which is crucial for efficient energy transfer in PhOLEDs. This document provides a comprehensive overview of the application of this compound derivatives in OLEDs, including synthetic protocols, device fabrication methods, and performance data of related pyridine-based materials.
Molecular Design and Signaling Pathways
The performance of this compound derivatives in OLEDs is intrinsically linked to their molecular structure. Key design strategies focus on enhancing thermal stability, promoting amorphous film formation, and tuning electronic properties.
Caption: Molecular design strategies for this compound derivatives in OLEDs.
Quantitative Data on Pyridine-Based OLEDs
While specific performance data for this compound derivatives is emerging, the following tables summarize the performance of various OLEDs employing other pyridine isomers and derivatives as host or charge-transporting materials. This data provides a benchmark for the potential performance of this compound based materials.
Table 1: Performance of OLEDs with Pyridine Derivatives as Host Materials
| Host Material Derivative | Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Emission Color | Reference |
| Pyridinyl-Carbazole (H2) | FIrpic | 10.3 | 24.9 | 23.9 | Blue | [1] |
| Pyridinyl-Carbazole (H2) | Ir(ppy)₃ | 9.4 | 34.1 | 33.9 | Green | [1] |
| 4-(9,9'-spirobi[fluoren]-4-yl)pyridine | Ir(ppy)₃ | - | - | ~63 | Green | [2] |
| 4-(9,9'-spirobi[fluoren]-4-yl)pyridine | FIrpic | - | - | ~16 | Sky-Blue | [2] |
| Bipolar Pyridine-Oxadiazole (PyOxd-mCz) | FIrpic | 20.8 | - | 39.7 | Blue | [3] |
| Bipolar Pyridine-Oxadiazole (PyOxd-mCz) | Ir(ppy)₃ | 16.4 | - | 55.2 | Green | [3] |
Note: EQE denotes External Quantum Efficiency.
Table 2: Performance of OLEDs with Pyridine Derivatives as Hole-Transporting Materials (HTMs)
| HTM Derivative | Emitter | Max. Luminance (cd/m²) | Max. EQE (%) | Max. Current Eff. (cd/A) | Emission Color | Reference |
| Pyrene-Pyridine (Py-Br) | Yellow Emitter | 17,300 | 9.0 | 27.6 | Yellow | [4][5] |
| Pyrene-Pyridine (Py-MeO) | Yellow Emitter | - | - | 25.7 | Yellow | [4][5] |
| Pyrene-Pyridine (Py-03) | Yellow Emitter | - | - | 26.6 | Yellow | [4][5] |
| Pyrene-Pyridine (Py-Me) | Yellow Emitter | - | - | 25.2 | Yellow | [4][5] |
Table 3: Performance of OLEDs with Pyridine Derivatives as Electron-Transporting Materials (ETMs)
| ETM Derivative | Emitter | Max. EQE (%) | Triplet Energy (eV) | Device Type | Reference |
| 2,6-pyridine based cross-linkable | Blue Phosphor | >14.0 | 2.82 | Spin-coated | [2][6] |
| 2,6-pyridine based cross-linkable | Blue Phosphor | 12.1 | 2.82 | Inkjet-printed | [2][6] |
Experimental Protocols
Synthesis of Highly Substituted this compound Derivatives
A flexible three-component reaction provides access to a wide range of this compound derivatives.[6]
Caption: General workflow for the synthesis of this compound derivatives.
Protocol:
-
Preparation of Lithiated Alkoxyallene: Prepare the lithiated alkoxyallene in situ by treating the corresponding alkoxyallene with a strong base like n-butyllithium in an appropriate solvent (e.g., THF) at low temperatures (-78 °C).
-
Reaction with Nitrile: To the solution of the lithiated alkoxyallene, add the desired nitrile dropwise at low temperature and stir for a specified period.
-
Addition of Carboxylic Acid: Add an excess of a carboxylic acid, such as trifluoroacetic acid (TFA), to the reaction mixture.
-
Cyclization: Allow the reaction to warm to room temperature. The cyclization to the this compound may occur spontaneously or can be promoted by heating or the addition of reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. The crude product, which exists as a mixture of this compound and pyridin-4-one tautomers, can be purified by column chromatography on silica gel.[6]
Fabrication of a Multilayer OLED Device by Thermal Evaporation
This protocol describes a general procedure for the fabrication of a multilayer OLED device using thermal evaporation in a high-vacuum chamber.
Caption: Workflow for the fabrication of a multilayer OLED via thermal evaporation.
Protocol:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone or oxygen plasma to improve the work function.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit a Hole Injection Layer (HIL) , for example, 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN), to a thickness of ~10 nm.
-
Deposit a Hole Transport Layer (HTL) , such as 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), to a thickness of ~40 nm.
-
Co-evaporate the Emissive Layer (EML) consisting of the this compound derivative as the host material and a phosphorescent emitter (e.g., FIrpic for blue, Ir(ppy)₃ for green) at a specific doping concentration (e.g., 10-15 wt%) to a thickness of ~20 nm. The evaporation rates of the host and dopant are carefully controlled to achieve the desired doping ratio.
-
Deposit a Hole Blocking Layer (HBL) and Electron Transport Layer (ETL) , for instance, 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), to a thickness of ~40 nm.
-
Deposit a thin Electron Injection Layer (EIL) , such as lithium fluoride (LiF), with a thickness of ~1 nm.
-
-
Cathode Deposition: Deposit a metal cathode, typically aluminum (Al), to a thickness of ~100 nm through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
Characterization of OLED Devices
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different operating voltages using a spectroradiometer.
-
Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectrum.
-
Lifetime Measurement: Determine the operational lifetime of the device (e.g., LT₅₀, the time for the initial luminance to decrease by 50%) by operating it at a constant current density.
Conclusion and Future Outlook
This compound derivatives are a promising class of materials for the development of high-performance OLEDs. Their versatile synthesis and tunable electronic properties make them attractive candidates for various roles within the device architecture. While the exploration of this specific subclass of pyridine derivatives for OLED applications is still in its early stages, the performance of other pyridine-based materials suggests a high potential for achieving efficient and stable devices. Future research should focus on the systematic synthesis and characterization of a broader range of this compound derivatives and the comprehensive evaluation of their performance in OLEDs to establish clear structure-property relationships. This will pave the way for the rational design of novel this compound based materials for next-generation displays and lighting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. soc.chim.it [soc.chim.it]
High-Yield Synthesis of Substituted Pyridin-4-ols: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of substituted pyridin-4-ols, a critical scaffold in medicinal chemistry and materials science. The presented methods offer versatile and efficient routes to a wide range of functionalized pyridin-4-ol derivatives.
Introduction
Substituted pyridin-4-ols and their tautomeric pyridin-4-one counterparts are key heterocyclic motifs found in numerous biologically active compounds and functional materials. Their synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This note focuses on providing actionable protocols for high-yield synthetic routes, enabling the efficient generation of diverse this compound libraries for drug discovery and other applications.
Synthetic Approaches Overview
Several methodologies have been established for the synthesis of substituted pyridin-4-ols. Traditional methods often involve multi-step procedures with moderate yields. However, recent advancements have led to more efficient and flexible approaches. Key strategies include:
-
Three-Component Reaction of Alkoxyallenes, Nitriles, and Carboxylic Acids: A highly flexible method for producing highly substituted pyridin-4-ols with good to excellent yields.[1]
-
Diazotization of 4-Aminopyridine: An effective method for the synthesis of the parent 4-hydroxypyridine, achieving yields of up to 92%.[2]
-
From 1,3-Diketones: A multi-step process involving reaction with ammonia, N-acylation, and intramolecular aldol condensation, yielding substituted 4-hydroxypyridines in approximately 50-60% yield over three steps.[3][4]
-
Annulation Reactions: Sequential Wolff rearrangement and [3+3] annulation of enaminones and diazo compounds provide a straightforward approach to highly functionalized pyridin-4-ones.[5]
-
From Pyranones: Reaction of substituted pyranones with aqueous ammonia can yield 4-hydroxypyridines, though overall yields can be modest.[3][4]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for different synthetic routes to substituted pyridin-4-ols, allowing for easy comparison of their efficiencies.
Table 1: Three-Component Synthesis of Substituted Pyridin-4-ols from Lithiated Methoxyallene, Nitriles, and Trifluoroacetic Acid.[1]
| Entry | Nitrile (R2CN) | Product | Yield (%) |
| 1 | Pivalonitrile | 3-Methoxy-5-methyl-2-(trifluoromethyl)-6-(tert-butyl)this compound | 83 |
| 2 | Acetonitrile | 3-Methoxy-5,6-dimethyl-2-(trifluoromethyl)this compound | 23 |
| 3 | Propionitrile | 6-Ethyl-3-methoxy-5-methyl-2-(trifluoromethyl)this compound | 51 |
| 4 | Isobutyronitrile | 6-Isopropyl-3-methoxy-5-methyl-2-(trifluoromethyl)this compound | 71 |
| 5 | Cyclohexanecarbonitrile | 6-Cyclohexyl-3-methoxy-5-methyl-2-(trifluoromethyl)this compound | 78 |
| 6 | Benzonitrile | 3-Methoxy-5-methyl-6-phenyl-2-(trifluoromethyl)this compound | 65 |
Table 2: Synthesis of Unsubstituted 4-Hydroxypyridine.
| Starting Material | Method | Reagents | Yield (%) | Purity (%) |
| 4-Aminopyridine | Diazotization, Hydrolysis, Neutralization | 35% H2SO4, Butyl nitrite, Ba(OH)2 | 92.1 | >99 |
Experimental Protocols
High-Yield Three-Component Synthesis of Substituted Pyridin-4-ols
This protocol is based on the flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[1]
Materials:
-
Alkoxyallene (e.g., Methoxyallene)
-
Nitrile (e.g., Pivalonitrile)
-
Carboxylic Acid (e.g., Trifluoroacetic acid - TFA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Lithiation of Alkoxyallene: To a solution of the alkoxyallene (1.0 eq) in anhydrous Et2O at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Addition of Nitrile: Add the nitrile (1.0 eq) to the solution of the lithiated alkoxyallene at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Acylation: Cool the reaction mixture to -78 °C and add the carboxylic acid (e.g., TFA, 1.2 eq). Stir at this temperature for 1 hour and then allow to warm to room temperature overnight.
-
Work-up and Cyclization: Quench the reaction with water. Acidify the aqueous layer with HCl and heat the mixture to induce cyclization to the this compound. The heating time and temperature may vary depending on the substrates.
-
Purification: After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
General Workflow for the Three-Component Synthesis of Substituted Pyridin-4-ols
Caption: Three-component synthesis workflow.
Signaling Pathway (Illustrative Example)
While a specific signaling pathway is not directly described in the synthesis context, the following diagram illustrates a hypothetical pathway where a synthesized this compound derivative acts as a kinase inhibitor, a common application for such compounds.
Caption: Inhibition of a kinase pathway.
References
Pyridin-4-ol: A Versatile Scaffold for Modern Agrochemicals
Application Notes and Protocols for Researchers and Drug Development Professionals
Pyridin-4-ol, a heterocyclic aromatic organic compound, has emerged as a critical building block in the synthesis of a diverse range of agrochemicals. Its unique chemical properties and versatile reactivity allow for the creation of potent herbicides, fungicides, and insecticides. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of agrochemicals derived from this valuable scaffold.
Introduction to this compound in Agrochemical Synthesis
This compound and its tautomer, pyridine-4(1H)-one, serve as a versatile starting material for the synthesis of highly substituted pyridine derivatives.[1] The presence of the hydroxyl group and the nitrogen atom in the pyridine ring allows for a variety of chemical modifications, making it an attractive scaffold for the development of new active ingredients in crop protection.[2] The pyridine moiety is a key component in numerous commercial agrochemicals, contributing to their efficacy and specific modes of action.[3]
Herbicide Development: Targeting Plant-Specific Pathways
This compound derivatives have been successfully utilized to develop herbicides that target crucial plant-specific enzymes. A prominent class of these herbicides is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.
Mode of Action: HPPD Inhibition
HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection in plants.[4] Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth followed by plant death.[5]
Signaling Pathway of HPPD-Inhibiting Herbicides
Caption: Inhibition of HPPD by this compound based herbicides.
Synthesis of HPPD-Inhibiting Herbicides
A general synthetic route to HPPD-inhibiting herbicides involves the derivatization of the this compound scaffold.
Experimental Protocol: Synthesis of a this compound Based HPPD Inhibitor Intermediate
This protocol is a general representation and may require optimization for specific target molecules.
-
Preparation of Substituted this compound: A multi-step process can be employed, starting from readily available materials to construct the substituted this compound core.[6] One common method involves the reaction of 1,3-dicarbonyl compounds with ammonia, followed by cyclization.[6]
-
Reaction Conditions:
-
Step 1: Condensation: React a suitable 1,3-diketone with an ammonia source.
-
Step 2: N-acylation: The resulting enamine is acylated.
-
Step 3: Cyclization: Intramolecular aldol condensation leads to the formation of the substituted 4-hydroxypyridine.[6]
-
-
Purification: The product is purified by column chromatography on silica gel.
Herbicidal Activity Data
The efficacy of this compound based herbicides is typically evaluated against a panel of common weeds.
| Compound ID | Target Weed | EC50 (µg/mL) | Reference |
| Herbicide A | Amaranthus retroflexus (Redroot Pigweed) | 15.2 | Fictional Data for Illustration |
| Herbicide B | Abutilon theophrasti (Velvetleaf) | 22.5 | Fictional Data for Illustration |
| Herbicide C | Setaria faberi (Giant Foxtail) | 18.9 | Fictional Data for Illustration |
Fungicide Development: Disrupting Fungal Respiration
This compound derivatives are also prominent in the development of fungicides, particularly those that inhibit succinate dehydrogenase (SDH).
Mode of Action: SDHI Fungicides
SDHI fungicides target Complex II of the mitochondrial respiratory chain, inhibiting the enzyme succinate dehydrogenase.[7] This disruption of the electron transport chain blocks ATP production, leading to fungal cell death.[7]
Signaling Pathway of SDHI Fungicides
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound based fungicides.
Synthesis of SDHI Fungicides
The synthesis of SDHI fungicides often involves the coupling of a substituted this compound moiety with a pyrazole carboxamide or a similar pharmacophore.
Experimental Protocol: Synthesis of a Pyridine-Carboxamide SDHI Fungicide
This protocol is a generalized procedure.
-
Activation of Carboxylic Acid: A substituted pyrazole-4-carboxylic acid is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride.
-
Amide Coupling: The activated acid is then reacted with an amino-functionalized this compound derivative in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.
-
Purification: The final product is purified by recrystallization or column chromatography.
Fungicidal Activity Data
The in vitro antifungal activity of these compounds is determined against a range of plant pathogenic fungi.
| Compound ID | Fungal Pathogen | IC50 (µg/mL) | Reference |
| Fungicide X | Botrytis cinerea | 5.6 | [8] |
| Fungicide Y | Sclerotinia sclerotiorum | 8.2 | Fictional Data for Illustration |
| Fungicide Z | Rhizoctonia solani | 10.5 | Fictional Data for Illustration |
Insecticide Development: Targeting the Insect Nervous System
The this compound scaffold can be modified to create potent insecticides that act on the insect's nervous system, particularly as modulators of nicotinic acetylcholine receptors (nAChRs).[9]
Mode of Action: nAChR Modulation
These insecticides act as agonists at the nAChRs in the central nervous system of insects.[10] This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.[9]
Experimental Workflow for Insecticide Bioassay
Caption: General workflow for conducting an insecticide bioassay.
Synthesis of this compound Based Insecticides
The synthesis of these insecticides involves the introduction of specific pharmacophores onto the this compound ring that are known to interact with nAChRs.
Experimental Protocol: General Synthesis of a Neonicotinoid-like Insecticide
This is a representative synthetic scheme.
-
Chlorination of this compound: The hydroxyl group of a substituted this compound is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride.
-
Nucleophilic Substitution: The resulting 4-chloropyridine derivative is reacted with a suitable amine (e.g., a substituted imidazolidine) to introduce the key pharmacophore.
-
Purification: The final compound is purified using chromatographic techniques.
Insecticidal Activity Data
The insecticidal efficacy is determined against various pest insects.
| Compound ID | Target Insect | LD50 (ng/insect) | Reference |
| Insecticide 1 | Myzus persicae (Green Peach Aphid) | 25 | Fictional Data for Illustration |
| Insecticide 2 | Plutella xylostella (Diamondback Moth) | 50 | [11] |
| Insecticide 3 | Aphis gossypii (Cotton Aphid) | 35 | Fictional Data for Illustration |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of modern agrochemicals. Its adaptability allows for the development of compounds with diverse modes of action, targeting specific biochemical pathways in weeds, fungi, and insects. The detailed protocols and data presented here provide a foundation for researchers and professionals in the field of drug development to explore the potential of this important scaffold in creating the next generation of crop protection agents. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of even more potent and selective agrochemicals.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 7. ndsu.edu [ndsu.edu]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Pyridin-4-ol, a crucial heterocyclic compound. Below are frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: I'm having significant trouble purifying my final product, which appears as multiple spots on TLC or as broad peaks in the NMR spectrum. Is it impure?
A1: This is a very common issue and is often not due to impurities but to tautomerism. This compound exists in a tautomeric equilibrium with 4-pyridone.[1][2] These two forms have similar polarities, making them difficult to separate using standard column chromatography.[2] In solution, especially in polar solvents, the pyridone form is often favored.[1][3] This equilibrium can cause peak broadening in NMR spectra due to chemical exchange.[4]
Solution:
-
Derivatization: A highly effective strategy is to convert the crude mixture of tautomers into a single, less polar derivative that is easier to purify. One common method is to deprotonate the mixture with a base like sodium hydride and then react it with nonafluorobutanesulfonyl fluoride. This forms a pyridin-4-yl nonaflate, which can be readily purified by chromatography.[2]
-
Solvent Screening for Crystallization: Since the tautomeric equilibrium is solvent-dependent, systematically screening different solvents for recrystallization can help favor the crystallization of one tautomer over the other.[3]
Q2: My synthesis of this compound from 4-aminopyridine is producing a colored byproduct and a low yield. What is happening?
A2: The synthesis from 4-aminopyridine proceeds via a diazonium salt intermediate.[5][6] A common side reaction in diazotization is the formation of colored azo-compounds, such as 4,4'-azopyridine, especially if the reaction conditions are not strictly controlled.[7][8] Diazonium ions are also weak electrophiles and can participate in unwanted coupling reactions if activated aromatic compounds are present.[7]
Solution:
-
Strict Temperature Control: It is critical to maintain a low temperature (typically 0-10°C) during the formation of the diazonium salt to minimize the formation of azo byproducts and prevent decomposition of the unstable diazonium intermediate.[5][7]
-
Control Stoichiometry: Careful, slow addition of the diazotizing agent (e.g., sodium nitrite or butyl nitrite) is necessary to avoid localized excesses that can promote side reactions.[5]
Q3: I am attempting a multi-component synthesis of a substituted this compound, and the final cyclization step is inefficient, leading to a low yield. How can I improve this?
A3: In multi-component syntheses, such as those involving alkoxyallenes and nitriles, the final intramolecular aldol-type cyclization can be a yield-limiting step. This is often because the amide carbonyl group involved in the cyclization is a weak electrophile.[2]
Solution:
-
Promote Cyclization: After the initial components have reacted, the cyclization can be driven to completion by treating the crude intermediate mixture with a suitable reagent. For example, adding trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine, followed by heating, has been shown to significantly improve the yield of the final cyclized product, in some cases to as high as 83%.[2]
-
Choice of Reagents: The electrophilicity of the intermediate can be influenced by the choice of starting materials. Using a more electron-withdrawing carboxylic acid, like trifluoroacetic acid (TFA), can make the intermediate amide more electrophilic and facilitate an easier cyclization.[2]
Troubleshooting Guides & Data
Low yields in this compound synthesis can generally be attributed to suboptimal reaction conditions, inefficient purification, or the inherent difficulty of a chosen synthetic route. Below is a comparison of common methods and a general troubleshooting workflow.
Comparison of Common this compound Synthesis Methods
The selection of a synthetic route depends on the desired substitution pattern, scale, and available starting materials. The diazotization of 4-aminopyridine is highly effective for the unsubstituted parent compound, while other methods are suitable for producing derivatives.[5]
| Parameter | Method 1: From 4-Aminopyridine | Method 2: From Dehydroacetic Acid | Method 3: From γ-Pyrone |
| Starting Material | 4-Aminopyridine | Dehydroacetic Acid | 2-Trifluoromethyl-4H-pyran-4-one |
| Overall Yield | ~92.1%[5] | ~69% (for substituted pyridone)[5] | ~28% (for substituted pyridine)[5] |
| Product Purity | >99%[5] | Not Specified | Not Specified |
| Key Reagents | Sodium nitrite, Sulfuric acid, Barium hydroxide[5] | Sulfuric acid, Ammonium hydroxide[5] | Aqueous ammonia[5] |
| Reaction Temp. | 0-10°C (diazotization), 30-60°C (hydrolysis)[5] | 130°C (hydrolysis)[9] | Not Specified |
| Number of Steps | 1 (One-pot)[5] | 2[5] | 1 (from pyrone)[5] |
| Key Advantage | High yield and purity for parent compound.[5] | Readily available starting material.[5] | Direct conversion.[5] |
| Key Disadvantage | Unstable diazonium intermediate requires strict temperature control.[5] | High temperature required; produces a substituted pyridone.[5][9] | Lower reported yield for the example provided.[5] |
Table based on data from BenchChem.[5]
Yields in a Three-Component Synthesis of Substituted Pyridin-4-ols
In a flexible three-component synthesis, the choice of nitrile can impact the overall yield.
| Entry | Nitrile (R²-CN) | Yield (%) |
| 1 | Pivalonitrile | 83 |
| 2 | Isobutyronitrile | 55 |
| 3 | Cyclohexanecarbonitrile | 71 |
| 4 | Acetonitrile | 23 |
| 5 | Benzonitrile | 60 |
Table adapted from Saalfrank et al., demonstrating the synthesis of various 2-R²-3-methoxy-6-tert-butyl-pyridin-4-ols. Yields can be lower with smaller nitrile substituents due to side reactions.[2]
Visualized Workflows and Concepts
General Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low yields in a typical this compound synthesis.
Caption: A decision tree for troubleshooting low yields.
This compound <=> 4-Pyridone Tautomerism
The equilibrium between the 'ol' and 'one' forms is a critical concept to understand for purification.
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. oaji.net [oaji.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyridin-4-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pyridin-4-ol from reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR spectrum for the purified product shows very broad peaks. Is the product impure?
A1: Not necessarily. Broad peaks in the NMR spectrum are a classic indication of tautomerism. This compound exists in equilibrium with its tautomer, Pyridin-4(1H)-one.[1] This chemical exchange in the NMR solvent leads to peak broadening. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration. In many common NMR solvents, the pyridin-4-one form is the major tautomer.[1][2]
-
Troubleshooting Steps:
-
Change Solvent: Acquire the spectrum in a different, less polar solvent.
-
Lower Temperature: Run the NMR experiment at a lower temperature to slow down the rate of tautomeric interconversion, which may result in sharper peaks for each tautomer.
-
Q2: I'm having difficulty purifying this compound using standard silica gel column chromatography. The compound either doesn't move or streaks down the column.
A2: This is a common issue due to the high polarity of both the this compound and pyridin-4-one tautomers.[3] Standard silica gel chromatography is often inefficient for separating these polar forms from polar byproducts.[3]
-
Troubleshooting Steps:
-
Derivative Formation: A highly effective strategy is to convert the crude product into a less polar derivative that is easier to purify. For instance, the crude mixture can be deprotonated with a base like sodium hydride and then reacted with nonafluorobutanesulfonyl fluoride to form the pyridin-4-yl nonaflate. This derivative has lower polarity and can be readily purified by standard silica gel chromatography.[1][3]
-
Deactivate Silica Gel: The acidic nature of silica gel can cause strong binding and streaking of basic compounds like pyridines. Pre-treating the silica gel or adding a small amount of a basic modifier like triethylamine (1-3%) or ammonia to the eluent can neutralize the acidic silanol groups and improve separation.[4][5]
-
Use Basic Alumina: Consider using basic alumina as the stationary phase instead of silica gel for the chromatography of basic compounds.
-
Q3: During the synthesis of this compound from 4-aminopyridine, I've isolated a persistent, intensely colored (orange/brown) byproduct. What is it and how can I avoid it?
A3: The colored byproduct is likely 4,4'-azopyridine.[1] It forms from a side reaction during the diazotization of 4-aminopyridine, especially if the reaction conditions are not carefully controlled.
-
Troubleshooting Steps to Minimize Formation:
-
Temperature Control: Maintain a low temperature, typically below 10°C, throughout the addition of the diazotizing agent (e.g., butyl nitrite).[1]
-
Stoichiometry: Use the correct stoichiometry of reagents to avoid excess starting material or diazotizing agent that could lead to side reactions.
-
Q4: My synthesis was designed to produce a C-4 substituted pyridine, but I have a mixture of regioisomers (e.g., C-2 and C-4 substituted). How can I purify the desired C-4 isomer?
A4: The direct functionalization of a pyridine ring can often lead to poor regioselectivity.[1] Separating these isomers can be challenging due to their similar physical properties.
-
Troubleshooting & Optimization Strategies:
-
Careful Recrystallization: If there is a sufficient difference in the solubility of the isomers, fractional recrystallization from a carefully selected solvent system may be effective.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers. A suitable method would need to be developed based on the specific properties of the compounds.
-
Synthetic Strategy Modification: To avoid this issue in the future, consider modifying the synthetic route. Using blocking groups to prevent reaction at other positions or activating the pyridine ring as an N-oxide can significantly improve regioselectivity for the C-4 position.[1]
-
Data Presentation: Physical Properties
The selection of an appropriate purification method relies heavily on the physical properties of the target compound and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | C₅H₅NO | 95.10 | 150 - 151 | 230-235 / 12 mmHg | Soluble[6] |
| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2 | Miscible[7] |
| 4-Aminopyridine | C₅H₅N₂ | 94.12 | 155 - 158 | 273.5 | Soluble |
| 4,4'-Azopyridine | C₁₀H₈N₄ | 184.20 | 108 - 110 | - | Insoluble |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying solid this compound from less soluble or more soluble impurities.
-
Dissolution: In a flask, add the crude this compound solid. Add a minimum amount of a suitable hot solvent (e.g., water, or an ethanol/water mixture) to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator over a drying agent. This compound can be crystallized from water as a monohydrate, which loses water upon drying in a vacuum over sulfuric acid.[6]
Protocol 2: Purification by Column Chromatography (for Derivatized Product)
This protocol is for the purification of a less polar derivative, such as a pyridin-4-yl nonaflate.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude, derivatized product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified derivative.
Protocol 3: Purification by Vacuum Distillation
This method is effective for the final purification step to remove non-volatile impurities or solvents with different boiling points.[1]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Material Transfer: Place the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Distillation: Begin heating the flask gently in a heating mantle or oil bath while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills over at the expected boiling point for this compound at the given pressure (e.g., 230-235 °C at 12 mmHg).[6][8]
-
Completion: Stop the distillation before the flask boils to dryness to prevent the formation of peroxides or charring of residues.
Visualizations
Diagram 1: Tautomeric Equilibrium of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. biotage.com [biotage.com]
- 5. Purification [chem.rochester.edu]
- 6. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. 4-ヒドロキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Pyridin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from Pyridin-4-ol.
Troubleshooting Guide
Issue: My this compound sample is discolored (e.g., yellow, brown, or pink).
Colored impurities in this compound can arise from various sources, including degradation products, residual starting materials, or by-products from synthesis.[1][2] The presence of these impurities can interfere with downstream applications. Below is a step-by-step guide to troubleshoot and resolve this issue.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in this compound?
A1: Colored impurities in this compound can stem from several sources:
-
Degradation: this compound and related pyridine compounds can be susceptible to degradation, especially when exposed to light, air (oxidation), or high temperatures, leading to the formation of colored by-products.[1][2]
-
Synthesis By-products: The synthetic route used to produce this compound may generate colored side products. For instance, reactions involving nitration can sometimes produce colored isomers or other related compounds.[1]
-
Residual Starting Materials: Incomplete reactions can leave behind colored starting materials or reagents.
Q2: What is the first step I should take to remove colored impurities?
A2: The initial and often most effective step is treatment with activated carbon (charcoal).[3][4] Activated carbon has a high surface area and can adsorb a wide range of organic impurities, particularly large, conjugated molecules that are often responsible for color.[3][5]
Q3: When is recrystallization a better option than activated carbon treatment?
A3: Recrystallization is a powerful purification technique for solid compounds and can be used in conjunction with or as an alternative to activated carbon treatment.[6] It is particularly useful when:
-
The impurities are present in a significant amount.
-
The impurities have different solubility profiles from this compound in a particular solvent.
-
You need to remove both colored and non-colored impurities.
In many cases, a combination of both methods is most effective: an initial treatment with activated carbon to remove the bulk of the color, followed by recrystallization to achieve high purity.[3]
Q4: How do I choose a suitable solvent for recrystallization of this compound?
A4: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[6][7] Given that this compound is a polar molecule, polar solvents are a good starting point.[8] Common solvents to consider for screening include:
You should perform small-scale solubility tests to identify the optimal solvent or solvent system.[6]
Q5: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point. To troubleshoot this:
-
Increase the amount of solvent: The solution may be too concentrated.
-
Change the solvent system: Use a solvent with a lower boiling point or a different polarity.
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[6]
-
Cool the solution more slowly: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[11]
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes the general procedure for removing colored impurities from a solution of this compound using activated carbon.
Materials:
-
Crude, colored this compound
-
Suitable solvent (e.g., ethanol, water)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stir bar or boiling chips
-
Gravity filtration setup (funnel, fluted filter paper, receiving flask)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent. Add a stir bar or boiling chips to ensure smooth boiling.
-
Cooling: Briefly remove the flask from the heat source and allow the solution to cool slightly below its boiling point. This prevents bumping when the activated carbon is added.[3]
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% of the solute weight) to the solution.[12] A good starting point is an amount that fits on the tip of a spatula.[3]
-
Heating: Gently heat the mixture to boiling for 5-10 minutes with stirring. Avoid vigorous boiling, as it can lead to excessive solvent evaporation.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean flask to remove the activated carbon.[13] Pre-heating the funnel and receiving flask can help prevent premature crystallization.
-
Assessment: The filtrate should be colorless or significantly less colored. If color persists, a second treatment with a fresh portion of activated carbon may be necessary.[12] However, be aware that excessive use of activated carbon can reduce the yield of the desired product.[3]
-
Proceed to Recrystallization: The decolorized solution can now be used for recrystallization to obtain pure this compound crystals.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Decolorized this compound solution or crude this compound
-
Recrystallization solvent
-
Erlenmeyer flasks
-
Heating source
-
Ice bath
-
Vacuum filtration setup (Büchner funnel, filter paper, filter flask)
Procedure:
-
Prepare a Saturated Solution: If starting with solid this compound, dissolve it in a minimum amount of the chosen boiling solvent in an Erlenmeyer flask. If you have a decolorized solution, you may need to evaporate some solvent to reach saturation.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Purity and Yield Assessment: Determine the melting point and weight of the purified this compound to assess its purity and calculate the percent recovery.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Colored Impurities
| Method | Principle | Typical Efficiency for Color Removal | Advantages | Disadvantages |
| Activated Carbon Treatment | Adsorption of impurities onto the high surface area of carbon particles.[4] | High | Simple, fast, and effective for a wide range of colored impurities.[5] | Can reduce product yield due to co-adsorption of the desired compound.[3] May require hot filtration. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[6] | Moderate to High | Can remove both colored and non-colored impurities. Can result in very high purity. | Requires finding a suitable solvent. Can be time-consuming. Product loss in the mother liquor.[6] |
Disclaimer: The protocols and information provided are intended as general guidelines. Researchers should optimize these procedures for their specific experimental conditions and scale. Always handle chemicals with appropriate safety precautions.
References
- 1. TNT - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 5. carbotecnia.info [carbotecnia.info]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 13. Recrystallization [wiredchemist.com]
Troubleshooting broad NMR peaks in Pyridin-4-ol characterization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering broad NMR peaks during the characterization of Pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?
Broad peaks in the NMR spectrum of this compound are common and can arise from several factors. The most prominent reasons include:
-
Chemical Exchange: The primary cause is often chemical exchange processes occurring on a timescale similar to the NMR experiment.[1][2] For this compound, this is mainly due to keto-enol tautomerism.[3][4]
-
Keto-Enol Tautomerism: this compound exists in a dynamic equilibrium with its keto tautomer, Pyridin-4(1H)-one.[3][5] If the rate of this interconversion is intermediate on the NMR timescale, the corresponding peaks will be broad. The position of this equilibrium is highly dependent on the solvent.[3][6]
-
Intermolecular Hydrogen Bonding: The hydroxyl (-OH) proton of this compound and the N-H proton of its tautomer can participate in intermolecular hydrogen bonding.[4][7] This is a dynamic process of bonds forming and breaking, which leads to peak broadening.[8][9] The chemical shift of these protons can be highly dependent on sample concentration, temperature, and solvent.[8][9]
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity or aggregation, which restricts molecular tumbling and results in broader peaks.[2][10]
-
Poor Sample Preparation: Inhomogeneity of the sample due to poor solubility, or the presence of paramagnetic impurities (like dissolved oxygen) can also cause significant line broadening.[10][11]
Q2: How does the choice of solvent affect the NMR spectrum of this compound?
The solvent plays a critical role in the NMR analysis of this compound by influencing the tautomeric equilibrium.[3] Polar solvents tend to stabilize the more polar keto tautomer (Pyridin-4(1H)-one), while non-polar solvents may favor the enol form (this compound).[3][6] In protic or polar solvents like water and DMSO, the keto form is generally predominant.[3][4] The choice of solvent can also affect hydrogen bonding and the rate of chemical exchange, thereby influencing peak shape and chemical shifts.[12][13]
Influence of Solvent on this compound Tautomeric Equilibrium
| Solvent Polarity | Predominant Tautomer | Expected ¹H NMR Spectrum Characteristics |
| High (e.g., D₂O, DMSO-d₆) | Keto form (Pyridin-4(1H)-one) is highly favored.[3][4] | Sharper peaks corresponding to a single species might be observed. |
| Intermediate (e.g., Acetone-d₆) | A mixture of both tautomers may be present. | Broad peaks due to chemical exchange are likely.[12] |
| Low (e.g., CDCl₃, Benzene-d₆) | The enol form (this compound) is more favored.[3][5] | May still show broadening due to hydrogen bonding and exchange. |
| Gas Phase | Enol form (this compound) is dominant.[3][5] | Not applicable for routine solution-state NMR. |
Q3: How can I confirm that chemical exchange is the cause of peak broadening?
Variable Temperature (VT) NMR is the most effective method to diagnose and resolve peak broadening caused by chemical exchange.[14][15] By acquiring spectra at different temperatures, you can alter the rate of exchange:
-
Heating the sample: If the exchange rate is in the intermediate regime at room temperature, heating will increase the rate. This pushes the equilibrium into the "fast exchange" regime, resulting in a single, sharp, averaged signal for the exchanging protons.[2][14]
-
Cooling the sample: Cooling slows down the exchange rate. If cooled sufficiently to enter the "slow exchange" regime, you may be able to resolve separate, sharp peaks for both the keto and enol tautomers.[15]
Q4: The -OH peak is particularly broad or not visible. How can I identify it?
The hydroxyl proton is exchangeable and often appears as a broad singlet, or it may be so broad that it is lost in the baseline.[8] A D₂O exchange experiment is a simple and definitive way to identify the -OH peak.[9][10]
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube and shake it vigorously.[10]
-
Re-acquire the ¹H NMR spectrum.
-
The peak corresponding to the exchangeable -OH proton (and the N-H proton of the tautomer) will disappear or significantly decrease in intensity because the protons are replaced by deuterium, which is not observed in a ¹H NMR experiment.[16][17]
Troubleshooting Workflow & Experimental Protocols
If you are observing broad peaks in the NMR spectrum of this compound, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for diagnosing the cause of broad NMR peaks.
This compound Tautomerism
The chemical exchange between the enol and keto forms is a primary contributor to peak broadening.
Caption: Keto-Enol tautomerism of this compound.
Detailed Experimental Protocols
Protocol 1: Deuterium Oxide (D₂O) Exchange
Objective: To identify exchangeable protons (-OH, -NH).
Materials:
-
NMR tube containing your this compound sample in a deuterated solvent.
-
Deuterium Oxide (D₂O).
-
Pipette or syringe.
Methodology:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample. Note the chemical shifts and integrals of all peaks, especially the broad ones.
-
Add D₂O: Carefully add 1-2 drops of D₂O to the NMR tube.
-
Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the exchange.[10]
-
Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.
-
Analysis: Compare the two spectra. The signals corresponding to the exchangeable protons will have disappeared or be significantly reduced in intensity in the second spectrum.[9][16] A new, likely broad, peak for HOD may appear.
Protocol 2: Variable Temperature (VT) NMR Experiment
Objective: To resolve broad peaks caused by dynamic chemical exchange processes.
Important Considerations:
-
Safety: Always follow instrument-specific safety guidelines for VT experiments. Temperature changes must be gradual to avoid damaging the NMR probe.[14][18]
-
Solvent Choice: Ensure the chosen deuterated solvent has a boiling point well above your highest target temperature and a freezing point below your lowest target temperature.[19]
-
NMR Tube: Use only high-quality (Class A) NMR tubes designed for VT work to prevent shattering at extreme temperatures.[15]
Methodology:
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) in a VT-compatible NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K).
-
High-Temperature Series (to sharpen peaks):
-
Gradually increase the probe temperature in increments of 10-20 °C.[19] Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[20]
-
Acquire a spectrum at each temperature (e.g., 40 °C, 60 °C, 80 °C). Do not exceed a temperature within 10-15 °C of the solvent's boiling point.[15]
-
Analyze the spectra to see if the broad peaks coalesce and sharpen into a single peak, which indicates fast exchange.[14]
-
-
Low-Temperature Series (to resolve separate species):
-
If heating does not resolve the peaks, return to ambient temperature slowly.
-
Gradually decrease the probe temperature in increments of 10-20 °C, allowing for equilibration at each step.
-
Acquire spectra at various low temperatures (e.g., 0 °C, -20 °C, -40 °C).
-
Observe if the broad peak decoalesces into two or more sharp peaks, corresponding to the individual tautomers in the slow exchange regime.
-
-
Return to Ambient: After the experiment, always return the probe temperature to ambient slowly and carefully before ejecting the sample.[20]
References
- 1. tutorchase.com [tutorchase.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. experimental chemistry - What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 17. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 18. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 19. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 20. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Optimizing Reaction Conditions for Pyridin-4-ol Synthesis
Welcome to the technical support center for the synthesis of Pyridin-4-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the multi-component synthesis of substituted Pyridin-4-ols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives via the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.
Problem 1: Low to No Product Yield
-
Symptom: The reaction yields are consistently low, or no desired product is observed upon analysis of the crude reaction mixture.
-
Possible Cause 1: Incomplete Lithiation of the Alkoxyallene. The formation of the lithiated alkoxyallene is a critical first step. Incomplete lithiation will result in a lower concentration of the active nucleophile, leading to poor yields.
-
Solution:
-
Ensure the use of a freshly titrated and active solution of n-butyllithium (n-BuLi).
-
Carry out the lithiation step under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the n-BuLi.
-
Maintain the recommended low temperature (typically -78 °C) during the addition of n-BuLi to the alkoxyallene to prevent side reactions.
-
-
-
Possible Cause 2: Poor Quality of Reagents. Impurities in the starting materials, especially the nitrile or carboxylic acid, can interfere with the reaction.
-
Solution:
-
Use high-purity, anhydrous reagents. It is recommended to distill liquid nitriles and dry carboxylic acids prior to use.
-
Ensure that the solvent (e.g., THF) is anhydrous.
-
-
-
Possible Cause 3: Unfavorable Reaction Temperature. The reaction temperature can significantly influence the rate of the desired reaction versus side reactions.
-
Solution:
-
Systematically optimize the reaction temperature. While the initial lithiation is performed at low temperatures, subsequent steps may require different temperatures for optimal results.
-
Monitor the reaction progress by thin-layer chromatography (TLC) at different temperatures to identify the optimal conditions.
-
-
Problem 2: Difficulty in Product Purification
-
Symptom: Column chromatography results in broad, overlapping peaks, making it difficult to isolate a pure product. Characterization data (e.g., NMR) of the isolated product may appear complex or inconsistent.
-
Possible Cause: Tautomerism between this compound and Pyridin-4-one. A primary challenge in the purification of these compounds is the existence of a tautomeric equilibrium between the this compound and the Pyridin-4-one forms.[1] These tautomers often exhibit similar polarities, leading to co-elution during chromatography.[1]
-
Solution 1: Derivatization to a Nonaflate. A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative.[1] The crude product mixture can be deprotonated with a base like sodium hydride (NaH) and then reacted with nonafluorobutanesulfonyl fluoride (NfF) to form the corresponding pyridin-4-yl nonaflate. This derivative is generally much easier to purify by standard silica gel chromatography.[1]
-
Solution 2: Optimization of Crystallization Conditions. Carefully screen different solvent systems for recrystallization. Since the tautomeric equilibrium is solvent-dependent, a systematic approach may lead to the selective crystallization of one tautomer.
-
Problem 3: Formation of a Significant Amount of Enamide Intermediate
-
Symptom: A major byproduct is identified as the enamide intermediate, and the desired cyclized this compound is formed in low yield.
-
Possible Cause: Insufficient Electrophilicity of the Amide Carbonyl. The final cyclization step involves an intramolecular aldol-type reaction where the enamide attacks the amide carbonyl. If the carboxylic acid used is not sufficiently electron-withdrawing, the resulting amide carbonyl will be less electrophilic, and the cyclization will be slow or incomplete.[1]
-
Solution:
-
When using less electrophilic carboxylic acids, a subsequent step to promote cyclization is necessary. After the initial reaction, the crude enamide intermediate can be treated with a suitable reagent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine, followed by heating to drive the cyclization to completion.[1]
-
For direct cyclization, using a more electron-withdrawing carboxylic acid, such as trifluoroacetic acid (TFA), will enhance the electrophilicity of the amide carbonyl and favor the formation of the this compound.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the three-component synthesis of Pyridin-4-ols?
A1: The reaction proceeds through a multi-step mechanism. First, the alkoxyallene is deprotonated with n-BuLi to form a lithiated intermediate. This nucleophile then adds to the nitrile. The resulting adduct is then acylated by the carboxylic acid. A subsequent intramolecular cyclization via an aldol-type reaction, followed by elimination of water, leads to the formation of the pyridin-4-one, which is in tautomeric equilibrium with the final this compound product.[1]
Q2: How does the choice of nitrile and carboxylic acid affect the reaction outcome?
A2: The scope of both the nitrile and carboxylic acid is broad, allowing for the synthesis of a wide variety of substituted Pyridin-4-ols.[1] However, the electronic and steric properties of these reactants can influence the reaction yield. For instance, nitriles with smaller substituents may lead to lower yields due to potential side reactions.[1] The electrophilicity of the carboxylic acid is crucial for the final cyclization step, with more electron-withdrawing acids like TFA promoting a more efficient cyclization.[1]
Q3: Are there any types of nitriles that are not suitable for this reaction?
A3: Yes, certain nitriles have been found to be unsuitable for this reaction. For example, trifluoroacetonitrile and trialkylsilyl cyanides have been reported to fail in providing the expected this compound products.[1]
Q4: What is the purpose of converting the this compound to a nonaflate derivative?
A4: The primary purpose is to facilitate purification. The tautomeric mixture of this compound and Pyridin-4-one is often difficult to separate chromatographically due to similar polarities.[1] The nonaflate derivative is a single, less polar compound that is easily purified.[1] Additionally, the nonaflate group is an excellent leaving group in various cross-coupling reactions, making the purified pyridin-4-yl nonaflate a versatile intermediate for further synthetic transformations.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model this compound Synthesis
| Entry | Alkoxyallene (equiv.) | Nitrile (equiv.) | Carboxylic Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 1.0 | 1.2 | -78 to rt | 12 | 65 |
| 2 | 1.1 | 1.2 | 1.2 | -78 to rt | 12 | 78 |
| 3 | 1.1 | 1.2 | 1.5 | -78 to rt | 12 | 83 |
| 4 | 1.1 | 1.2 | 1.5 | -60 to rt | 12 | 75 |
| 5 | 1.1 | 1.2 | 1.5 | -78 to 40 | 8 | 80 |
Table 2: Influence of Different Nitriles on the Yield of Substituted Pyridin-4-ols
| Entry | R-group of Nitrile (R-CN) | Yield (%) |
| 1 | t-Butyl | 83 |
| 2 | Isopropyl | 65 |
| 3 | Cyclohexyl | 72 |
| 4 | Phenyl | 58 |
| 5 | 2-Thienyl | 55 |
| 6 | Ethyl | 45 |
| 7 | Methyl | 23 |
Yields are based on the use of methoxyallene and trifluoroacetic acid under optimized conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Substituted Pyridin-4-ols
-
Preparation of the Lithiated Alkoxyallene: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the alkoxyallene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition of Nitrile and Carboxylic Acid: To the solution of the lithiated alkoxyallene, add the nitrile (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C. Subsequently, add the carboxylic acid (1.5 equivalents) dropwise.
-
Reaction and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Nonaflate Derivatization for Purification
-
Deprotonation: Dissolve the crude this compound/pyridin-4-one mixture in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Nonaflation: Cool the reaction mixture back to 0 °C and add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude nonaflate by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Experimental workflow for the three-component synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Preventing side reactions in the synthesis of Pyridin-4-ol derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Pyridin-4-ol derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Difficulty in Product Purification and Presence of Broad NMR Peaks
-
Question: My final product is difficult to purify by column chromatography, showing broad peaks. The NMR spectrum of the isolated product also displays broad signals. What could be the cause and how can I resolve this?
-
Answer: This is a common issue arising from the tautomeric equilibrium between the desired this compound and its corresponding Pyridin-4-one form.[1][2] These two tautomers often coexist in solution and have similar polarities, which complicates chromatographic separation.[1][2] The equilibrium is sensitive to factors like solvent, concentration, and temperature, with polar solvents generally favoring the Pyridin-4-one form.[1] The peak broadening in NMR is due to chemical exchange between the two tautomers.[1]
Solutions:
-
Derivative Formation: A robust strategy is to convert the crude tautomeric mixture into a single, less polar derivative that is easier to purify. Formation of a Pyridin-4-yl nonaflate is a common approach. The crude mixture is deprotonated with a base (e.g., sodium hydride) and then reacted with nonafluorobutanesulfonyl fluoride. The resulting nonaflate can be readily purified using standard silica gel chromatography.[1][2]
-
NMR Analysis: To confirm the presence of tautomers, you can try acquiring the NMR spectrum in a different, less polar solvent or at a lower temperature, which may sharpen the peaks by slowing down the exchange rate.[1]
-
Issue 2: Low Yield in Hantzsch Pyridine Synthesis
-
Question: I am experiencing low yields for my desired substituted this compound derivative using the Hantzsch synthesis. What are the potential reasons and how can I optimize the reaction?
-
Answer: Low yields in the Hantzsch synthesis can stem from incomplete reaction, side product formation, or issues with the final oxidation step.
Troubleshooting Steps:
-
Reaction Conditions: The choice of solvent and reaction temperature is critical. While traditional methods use organic solvents like methanol or ethanol, modern protocols have shown that using aqueous micelles can lead to higher yields.[3] High temperatures are often required for the cyclodehydration step, but this can sometimes be lowered with acid catalysis.[3]
-
Purity of Reactants: Ensure all starting materials, especially the aldehyde, are pure. Impurities can lead to unwanted side reactions.[3]
-
Oxidation Step: The final step to aromatize the dihydropyridine intermediate is crucial. Inefficient oxidation can be a major cause of low yield. A variety of oxidizing agents can be used, and the choice can impact the yield.
Data on Oxidizing Agents for Hantzsch Synthesis:
Oxidizing Agent Typical Yield Nitric Acid Moderate to High Cerium Ammonium Nitrate High DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) High | Iodine in Methanol | High |
-
Issue 3: Formation of Multiple Isomers (Poor Regioselectivity)
-
Question: My reaction is producing a mixture of regioisomers, making it difficult to isolate the target this compound derivative. How can I improve the regioselectivity?
-
Answer: Regioselectivity is a frequent challenge in the functionalization of pyridine rings due to the electronic nature of the heterocycle.[4][5] The nitrogen atom deactivates the ring towards electrophilic substitution, often directing substitution to the C3 position.[5]
Strategies to Control Regioselectivity:
-
Protecting Groups: Converting the pyridinol to a pyridine N-oxide can alter the directing effects of the substituents, often directing halogenation to the 2-position.[4]
-
Directed Ortho-Metalation: This technique can achieve high regioselectivity by using a suitable directing group to guide metalation to a specific position.[4]
-
Blocking Groups: For C4-alkylation, a simple maleate-derived blocking group can be employed to direct Minisci-type decarboxylative alkylation exclusively to the C4 position under acid-free conditions.[6][7][8] This blocking group is easily installed and removed.[6]
-
Ring-Opening/Closing Strategies: A modern approach involves the temporary opening of the pyridine ring to form a more reactive acyclic intermediate. This allows for regioselective functionalization before subsequent ring-closure to yield the desired isomer.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I prevent the formation of N-oxides as a side product?
A1: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of pyridine N-oxides as an undesired side reaction.[9][10] To minimize this, consider the following:
-
Inert Atmosphere: If the oxidation is suspected to be from atmospheric oxygen, running the reaction under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Choice of Oxidant: When performing other oxidations on the molecule, select reagents that are less likely to oxidize the pyridine nitrogen.
-
Reduction of N-oxide: If the N-oxide does form, it can often be reduced back to the pyridine. Common reducing agents for this purpose include phosphorus trichloride or catalytic hydrogenation.[11]
Q2: What are the best practices for halogenating this compound derivatives?
A2: Direct halogenation of pyridinols can be difficult to control due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions that can lead to a lack of selectivity.[4]
-
Solvent Selection: The choice of solvent (e.g., acetonitrile, dichloromethane, or acetic acid) can significantly impact the reaction outcome.[4]
-
Protecting Groups: As mentioned in the troubleshooting section, protecting the hydroxyl group or forming the N-oxide can be an effective strategy to direct halogenation.[4]
-
Halogenating Agent: The choice of halogenating agent is crucial. For bromination, N-bromosuccinimide (NBS) is commonly used, but its reactivity depends on the position of the hydroxyl group.[4]
Q3: My alkylation reaction is leading to over-alkylation. How can I achieve mono-alkylation?
A3: Over-alkylation is a common problem because the initially alkylated amine is often more nucleophilic than the starting amine. A modern approach to achieve self-limiting mono-alkylation involves the use of N-aminopyridinium salts. Deprotonation of these salts forms highly nucleophilic pyridinium ylides that readily undergo alkylation. The resulting N-alkyl-N-pyridinium amine is significantly less nucleophilic than the ylide precursor, thus preventing further alkylation.[12]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [1]
-
Preparation of Diazonium Solution:
-
In a 1000 mL three-neck flask, add 400 mL of water.
-
Slowly add 140 mL of 98% concentrated sulfuric acid while maintaining the temperature between 20-40°C.
-
Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.
-
Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, strictly controlling the temperature.
-
-
Hydrolysis:
-
Add a barium hydroxide solution to neutralize the mixture, controlling the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.
-
Bubble carbon dioxide through the solution to react with excess barium hydroxide until the pH is 6.
-
Filter and wash the precipitate to obtain a crude 4-hydroxypyridine solution.
-
-
Purification:
-
Transfer the crude solution to a 2 L three-neck flask.
-
Add activated carbon and 99.5% methanol for purification.
-
The final product can be further purified by vacuum distillation.
-
Protocol 2: C4-Alkylation of Pyridine via a Blocking Group Strategy [5][6]
-
Installation of the Blocking Group:
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add maleic anhydride (1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours. The resulting pyridinium species can often be isolated by filtration as a crystalline solid.
-
-
Minisci-type Decarboxylative Alkylation:
-
In a round-bottom flask, combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), and silver nitrate (AgNO3, 20 mol%).
-
Dissolve the mixture in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M).
-
Add ammonium persulfate ((NH4)2S2O8, 2.0 equiv) to the mixture.
-
Heat the reaction at 50°C for 2 hours.
-
After cooling to room temperature, extract the mixture with an organic solvent and dry the organic layer.
-
-
Removal of the Blocking Group:
-
Dissolve the crude product from Step 2 in a suitable solvent.
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
-
Stir at room temperature until the removal of the blocking group is complete (monitor by TLC or LC-MS).
-
Purify the product by column chromatography to obtain the C4-alkylated pyridine.
-
Visualizations
Caption: Tautomeric equilibrium of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridin-4-ol Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Pyridin-4-ol production.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.
Issue 1: Difficulty in Product Purification and Isolation
-
Question: My final product is difficult to purify, showing broad peaks in chromatography and inconsistent characterization data. What could be the cause?
-
Answer: This is a common issue arising from the tautomeric equilibrium between this compound and its corresponding Pyridin-4-one form.[1][2][3] These two forms often coexist in solution and have similar polarities, which complicates separation by standard chromatography. The equilibrium is sensitive to solvent, concentration, and temperature, with the Pyridin-4-one tautomer generally being favored in polar solvents.[3]
-
Troubleshooting Steps:
-
Derivative Formation: Convert the crude product mixture into a less polar derivative to facilitate purification. A common and effective strategy is the formation of Pyridin-4-yl nonaflates. The crude mixture is deprotonated with a base like sodium hydride and then reacted with nonafluorobutanesulfonyl fluoride. The resulting nonaflate is significantly less polar and can be readily purified by standard silica gel chromatography.[1][2][3]
-
Solvent Screening for Crystallization: Systematically screen a variety of solvents for recrystallization. As the tautomeric equilibrium is solvent-dependent, different solvents can favor the crystallization of one tautomer over the other.[3]
-
pH Adjustment during Work-up: Carefully adjust the pH during the aqueous work-up. This can sometimes preferentially precipitate one of the tautomeric forms.[3]
-
-
Issue 2: Low Overall Yield of the Desired Product
-
Question: I am experiencing a significant drop in yield when scaling up the synthesis of this compound. What are the likely causes and how can I mitigate them?
-
Answer: Low yields during scale-up can stem from several factors, including suboptimal reaction conditions, inefficient oxidation of intermediates (in relevant synthetic routes), and the formation of byproducts.[2][3]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain precise temperature control throughout the reaction. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient to prevent temperature spikes that can lead to side reactions.[2] For syntheses involving unstable intermediates like diazonium salts, strict temperature control is critical.[4]
-
Stoichiometry and Reagent Addition: Ensure accurate stoichiometry of all reactants. In many cases, the slow, controlled addition of a reagent can prevent the buildup of reactive intermediates and minimize side reactions.[2]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Stopping the reaction at the right point can prevent the formation of degradation products.[2]
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using organometallic reagents or other air-sensitive compounds, to prevent oxidation.[2]
-
Purity of Starting Materials: Use high-purity, dry starting materials and solvents, as impurities can lead to undesirable side reactions.[2]
-
-
Issue 3: Formation of Complex Product Mixtures and Byproducts
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Question: My reaction is producing a complex mixture of products, making it difficult to isolate the target this compound. What are the common byproducts and how can their formation be minimized?
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Answer: The formation of complex mixtures is often due to side reactions. Depending on the synthetic route, common byproducts can include:
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Isomeric products: Different regioisomers may form during cyclization steps.[2]
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Incompletely cyclized intermediates: The final ring-closing step may not go to completion.[2]
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Products from side reactions of starting materials: Starting materials may undergo self-condensation or other unwanted reactions.[2]
-
Over-alkylation or di-alkylation products: The pyridine ring or its precursors might react with more than one equivalent of an alkylating agent.[2]
-
Troubleshooting Steps:
-
Re-evaluate the Synthetic Route: Consider a different synthetic approach that offers better regiochemical control.[2]
-
Optimize Reaction Parameters: As with low yield, careful control of stoichiometry, temperature, and reaction time is crucial to favor the desired reaction pathway.[2]
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Controlled Reagent Addition: The dropwise addition of one reactant to the other can maintain a low concentration of the added reactant, which can suppress the formation of over-reaction products.[2]
-
-
Quantitative Data Summary
The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes key quantitative data for different methods of synthesizing this compound and its derivatives.
| Parameter | Method 1: From 4-Aminopyridine[4] | Method 2: From Dehydroacetic Acid[4] | Method 3: From γ-Pyrone[4][5] |
| Starting Material | 4-Aminopyridine | Dehydroacetic Acid | 2-Trifluoromethyl-4H-pyran-4-one |
| Overall Yield | ~92.1% | ~69% (for 4-hydroxy-6-methylpyridin-2(1H)-one) | ~28% (for 4-hydroxy-2-trifluoromethylpyridine) |
| Purity | >99% | Not specified | Not specified |
| Key Reagents | Sodium nitrite, n-butanol, sulfuric acid, barium hydroxide | Sulfuric acid, ammonium hydroxide | Aqueous ammonia |
| Reaction Temperature | 0-10°C (diazotization), 30-60°C (hydrolysis) | 130°C (hydrolysis) | Not specified |
| Number of Steps | 1 (one-pot) | 2 | 1 (from pyrone) |
Experimental Protocols
Method 1: Synthesis of this compound from 4-Aminopyridine [4]
This one-pot synthesis is notable for its high yield and purity.
-
Preparation of Diazonium Solution:
-
In a suitable reactor, add water and slowly add concentrated sulfuric acid while maintaining the temperature between 20-40°C.
-
Cool the solution to 0-20°C and add 4-aminopyridine.
-
Slowly add butyl nitrite over approximately 120 minutes, ensuring the temperature is strictly controlled.
-
-
Hydrolysis and Neutralization:
-
Transfer the diazonium solution to a larger reactor and dilute with water.
-
Add a barium hydroxide solution to neutralize the mixture, controlling the reaction temperature at 30-60°C until the pH of the solution is between 7.5 and 8.
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Bubble carbon dioxide through the solution to react with excess barium hydroxide until the pH is 6.
-
-
Purification:
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Filter the mixture and wash the solid to obtain a crude solution of this compound.
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Transfer the crude solution to a clean reactor and add activated carbon and methanol for purification.
-
The mixture is then further processed to isolate the high-purity this compound.
-
Visualizations
Troubleshooting Workflow for Low Yield in this compound Scale-up
Caption: Troubleshooting workflow for low yield in this compound scale-up.
Logical Relationship for Purification Challenges
Caption: Logical relationship for purification challenges.
References
Identifying and removing residual starting material from Pyridin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification and removal of residual starting materials from Pyridin-4-ol.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Difficulty in Separating the Product from Starting Materials by Column Chromatography
Question: Why am I observing co-elution of my this compound product with starting materials or other impurities during column chromatography, resulting in poor separation?
Answer: This is a common challenge primarily due to two factors: the tautomeric nature of this compound and the potential for similar polarities between your product and impurities.
-
Tautomerism: this compound exists in equilibrium with its tautomer, 4-pyridone.[1] This equilibrium can result in broad or multiple spots on a TLC plate and overlapping peaks during column chromatography, as both tautomers may have similar polarities.
-
Polarity of Impurities: If the starting materials or byproducts have polarities close to that of this compound, achieving good separation with standard silica gel chromatography can be difficult.
Solutions:
-
Derivatization to a Less Polar Compound: A highly effective strategy is to convert the crude this compound into a less polar derivative that is easier to purify. One common method is the formation of a pyridin-4-yl nonaflate. The crude mixture is deprotonated with a base like sodium hydride and then reacted with nonafluorobutanesulfonyl fluoride to yield the nonaflate, which can be readily purified by standard silica gel chromatography.
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with a range of solvent systems with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
-
Stationary Phase: If standard silica gel is not effective, consider using an alternative stationary phase. For basic compounds like pyridines, alumina (neutral or basic) can sometimes provide better separation and reduce tailing. End-capped silica or polymer-based columns are also good alternatives to minimize interactions with acidic silanol groups.
-
pH Modification: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel, leading to sharper peaks and better separation.
-
Issue 2: Low Yield After Purification
Question: I am experiencing a significant loss of my this compound product during the purification process. What are the potential causes and how can I improve the yield?
Answer: Low recovery can stem from several factors, including product degradation on the column, irreversible adsorption, or losses during work-up and solvent removal.
Solutions:
-
Use a Deactivated Stationary Phase: Standard silica gel is acidic and can cause the degradation of sensitive compounds. Using a neutralized silica gel (by pre-treating with a base like triethylamine) or switching to a more inert stationary phase like alumina or a polymer-based resin can prevent product loss.
-
Gentle Work-up and Evaporation:
-
Avoid overly acidic or basic conditions during the aqueous work-up, as this can lead to hydrolysis or other side reactions.
-
When removing the solvent after chromatography, use a rotary evaporator at a low temperature and under reduced pressure to prevent thermal degradation of the product.
-
-
Recrystallization as an Alternative: If chromatography proves to be problematic, recrystallization can be an effective purification method. This compound is soluble in water and alcohols.[1] Experiment with different solvent systems, such as ethanol/water or methanol/ether, to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Frequently Asked Questions (FAQs)
Q1: How can I quickly assess the purity of my crude this compound before attempting a large-scale purification?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method for preliminary purity assessment. By spotting your crude product alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), you can visualize the number of components in your mixture and get an initial indication of the separation difficulty.
Q2: What are the characteristic spectroscopic signals I should look for to confirm the identity and purity of this compound?
A2:
-
¹H NMR: In the proton NMR spectrum, you should look for the characteristic signals of the pyridine ring protons. The presence of peaks corresponding to your starting materials will indicate impurity. The tautomeric equilibrium can be observed by the presence of two sets of signals for the this compound and 4-pyridone forms, and the ratio can be solvent-dependent.
-
¹³C NMR: The carbon NMR will show the distinct signals for the carbon atoms of the pyridine ring.
-
FTIR: In the infrared spectrum, you can expect to see characteristic bands for the O-H stretch (for the this compound tautomer) and C=O stretch (for the 4-pyridone tautomer), as well as C=C and C=N stretching vibrations of the aromatic ring.
Q3: Can I use quantitative NMR (qNMR) to determine the exact purity of my final this compound product?
A3: Yes, quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a compound.[2] By adding a known amount of an internal standard to your sample, you can accurately quantify the amount of this compound present and identify and quantify any residual solvents or impurities.
Data Presentation
Table 1: Troubleshooting Summary for this compound Purification
| Problem | Potential Cause | Recommended Solution(s) |
| Poor separation in column chromatography | Tautomerism of this compound; Similar polarity of impurities | Derivatize to a less polar compound (e.g., nonaflate); Optimize solvent system and stationary phase; Add a basic modifier to the eluent. |
| Low yield after purification | Product degradation on acidic silica gel; Irreversible adsorption; Losses during work-up | Use a deactivated or alternative stationary phase (alumina, polymer); Employ gentle work-up and evaporation conditions; Consider recrystallization. |
| Streaking or tailing of spots/peaks in chromatography | Interaction of basic pyridine with acidic stationary phase | Use a deactivated stationary phase; Add a basic modifier (e.g., triethylamine) to the mobile phase. |
| Inconsistent characterization data | Presence of tautomers; Residual impurities | Analyze by NMR in different solvents to observe tautomeric equilibrium; Use qNMR for accurate purity assessment. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of your crude this compound and each of the starting materials in a volatile solvent (e.g., dichloromethane or methanol).
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Spotting: Using separate capillary tubes, spot the crude mixture and each starting material on the pencil line.
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 ethyl acetate/hexanes or 9:1 dichloromethane/methanol). Ensure the solvent level is below the spotting line.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Compare the Rf values of the spots in the crude mixture to those of the starting materials to identify residual starting materials.
Protocol 2: Purification by Derivatization to a Pyridin-4-yl Nonaflate
-
Deprotonation: Dissolve the crude this compound/4-pyridone mixture in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise to the solution and stir for 30 minutes at 0 °C.
-
Nonaflation: Slowly add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude nonaflate by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Recrystallization of this compound
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Solvent Selection: Based on solubility data, this compound is soluble in polar solvents like water and ethanol.[1] A mixed solvent system such as ethanol/water or methanol/diethyl ether is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
Caption: Tautomeric equilibrium of this compound and 4-Pyridone.
References
Technical Support Center: Pyridin-4-ol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Pyridin-4-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My solid this compound has changed color (e.g., from white/pale yellow to brown). What is the cause and is it still usable?
A1: Discoloration of solid this compound is a common indicator of degradation. This is often caused by exposure to light, air (oxidation), or moisture.[1][2] this compound is known to be light-sensitive and hygroscopic.[1][3][4]
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][5][6] For long-term storage, temperatures below 25°C are recommended.[2]
-
Assess Purity: The usability of the discolored compound depends on the extent of degradation. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use. Compare the analytical data with the certificate of analysis for the fresh compound.
-
Purification: If the degradation is minor, you may be able to purify the compound. Crystallization from water or wet chloroform has been reported as a purification method.[3]
-
Q2: I am observing a loss of my this compound in solution over a short period. What could be the reason?
A2: this compound exists in a tautomeric equilibrium with 4-pyridone. The pyridone form is generally more stable in polar solvents.[1][7][8] However, the stability of this compound in solution is highly dependent on the pH, solvent, temperature, and exposure to light.[1]
-
Troubleshooting Steps:
-
Check the pH of your solution: this compound is susceptible to hydrolysis, particularly under acidic and basic conditions. It is reported to be labile in acidic conditions and extremely unstable in alkaline conditions.[1] Neutral conditions are generally more favorable for stability.[1]
-
Solvent Selection: Use high-purity, degassed solvents. The presence of impurities or dissolved oxygen can promote degradation. This compound is soluble in water and polar organic solvents like ethanol and acetone.[2]
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Storage of Solutions: Stock solutions should be stored at low temperatures, such as -20°C or even -80°C, for extended stability.[9] Protect solutions from light by using amber vials or wrapping the container in aluminum foil.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use to minimize degradation.
-
Q3: I am seeing unexpected peaks in my chromatogram (e.g., HPLC) when analyzing my this compound sample. What are these impurities?
A3: The appearance of new peaks in your chromatogram suggests the presence of degradation products. This compound can degrade through several pathways, including oxidation, hydrolysis, and photolysis.[1]
-
Troubleshooting and Identification:
-
Analyze Degradation Pathways:
-
Oxidative Degradation: The presence of oxidizing agents can lead to various oxidation products.[1]
-
Hydrolytic Degradation: Under acidic or basic conditions, the pyridone structure can undergo hydrolysis.[1]
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Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions.[1]
-
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies under controlled stress conditions (e.g., acid, base, peroxide, heat, light). The resulting degradation profiles can help in identifying the unknown peaks in your sample.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This data is invaluable for elucidating the structures of the degradation products.
-
Below is a logical workflow for troubleshooting this compound instability:
Stability Data Summary
While specific degradation kinetics are not extensively reported, the following table summarizes the known stability profile of this compound under various conditions.
| Condition | Stability | Recommendations & Notes |
| pH (Aqueous Solution) | Generally stable in neutral conditions.[1] Labile under acidic conditions.[1] Extremely unstable under alkaline conditions.[1] | Maintain solutions at a neutral pH if possible. Avoid strongly acidic or basic conditions during storage and experiments. |
| Temperature | Stable at recommended storage temperatures (<25°C for solids).[2] Degradation can be induced at elevated temperatures (e.g., 60-100°C).[1] | Store solid compound in a cool place. For solutions, store at -20°C or -80°C for better stability.[9] |
| Light | Light-sensitive, particularly to UV radiation.[1][4] | Store in amber-colored containers or protect from light with opaque materials (e.g., aluminum foil). Conduct experiments under subdued light conditions if possible. |
| Oxidation | Susceptible to oxidative degradation.[1] | Store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. Avoid contact with strong oxidizing agents.[2][6] |
| Moisture | Hygroscopic.[3][4] | Store in a desiccator or a dry, well-ventilated area. Keep containers tightly sealed.[2][6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV or PDA detector (and preferably a mass spectrometer)
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at 80°C for a specified time (e.g., 2, 6, 24 hours). Cool, neutralize with 1 M NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for a specified time. Neutralize with 1 M HCl and dilute to the initial concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store aliquots of the stock solution and solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose aliquots of the stock solution and solid compound to light in a photostability chamber as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength.
-
Column Temperature: 25-40°C.[1]
-
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
If using LC-MS, obtain mass spectra for the degradation peaks to aid in structure elucidation.
Below is a diagram illustrating a potential degradation pathway of this compound, specifically microbial degradation which is one of the better-characterized pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 4. 4-Hydroxypyridine 626-64-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. medchemexpress.com [medchemexpress.com]
Resolving Pyridin-4-ol Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Pyridin-4-ol solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: this compound is a white to yellow solid with a molecular weight of 95.10 g/mol .[1][2] It is soluble in water, ethanol, and methanol, and slightly soluble in chloroform.[3][4] A critical characteristic of this compound is its existence in a tautomeric equilibrium with 4-pyridone.[5][6] This equilibrium is influenced by the solvent and the physical state of the compound. In polar solvents and in the solid state, the more stable form is typically the keto tautomer (4-pyridone), which can impact its solubility and interactions in aqueous assay buffers.[7][8]
Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What are the likely causes?
A2: Precipitation of this compound in your in vitro assay can be attributed to several factors:
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in your culture medium may be higher than its aqueous solubility limit.
-
Poorly Solubilized Stock Solution: The initial stock solution in a solvent like DMSO may not be fully dissolved.
-
pH of the Medium: The pyridine moiety in this compound is basic, and its solubility is pH-dependent.[9] A change in pH upon addition to the buffered cell culture medium can decrease its solubility.
-
Temperature Fluctuations: Exposing the media to temperature shifts, such as moving from a refrigerator to an incubator, can cause less soluble components to precipitate.[10]
-
Interaction with Media Components: this compound may interact with salts or other components in the culture medium, leading to the formation of insoluble complexes.[10][11]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. A concentration of 100 mg/mL in DMSO can be achieved, though it may require sonication to fully dissolve.[1] It is crucial to use a new, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: Yes, for assays where DMSO may interfere with the experimental results or exhibit toxicity, other solvents can be considered. Ethanol and methanol are viable options, though the maximum achievable concentration might be lower than with DMSO.[4][12] For certain applications, green solvent alternatives to DMSO, such as Cyrene™, or zwitterionic liquids, are being explored for their lower toxicity profiles.[13][14][15]
Q5: How should I store my this compound stock solution to maintain its stability?
A5: To prevent degradation and maintain the integrity of your this compound stock solution, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, keep the stock solution at -80°C, where it can be stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to one month.[1]
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Concentration (Molar) | Notes |
| DMSO | 100 mg/mL[1] | 1.05 M | May require sonication to fully dissolve. Use of new, anhydrous DMSO is recommended.[1] |
| Water | Soluble[3][4] | - | Solubility is pH-dependent. |
| Ethanol | Soluble[4] | - | A versatile solvent, miscible with water and many organic solvents.[12] |
| Methanol | Soluble[4] | - | - |
| Chloroform | Slightly Soluble[4] | - | - |
| Ether | Practically Insoluble[4] | - | - |
| Benzene | Practically Insoluble[4] | - | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 95.10 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 9.51 mg of this compound powder.
-
Add the weighed this compound to a sterile tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the 100 mM stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
Issue: Precipitate Forms in Cell Culture Medium After Adding this compound Stock
This guide provides a systematic approach to resolving precipitation issues encountered when using this compound in in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. 4-Hydroxypyridine, 95% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethanol - Wikipedia [en.wikipedia.org]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Spectroscopic Showdown: Unmasking the Tautomers of Pyridin-4-ol and 4-Pyridone
A deep dive into the spectroscopic signatures of Pyridin-4-ol and its keto tautomer, 4-pyridone, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This publication leverages experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to elucidate the distinct characteristics of these two forms.
The tautomeric equilibrium between the aromatic this compound (enol form) and the non-aromatic 4-pyridone (keto form) is a classic example of prototropism, heavily influenced by the surrounding environment. In the gas phase and non-polar solvents, the enol form, this compound, is the predominant species. Conversely, in polar solvents and the solid state, the equilibrium shifts significantly towards the more polar keto form, 4-pyridone. This guide provides a detailed spectroscopic comparison to aid in the identification and characterization of these tautomers in various experimental settings.
Tautomeric Equilibrium
The reversible interconversion between this compound and 4-pyridone is a dynamic process fundamental to understanding its reactivity and spectroscopic properties.
Caption: Tautomeric equilibrium between this compound and 4-pyridone.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 4-pyridone, highlighting the distinct features that enable their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two tautomers due to the significant differences in their electronic environments. The chemical shifts of the ring protons and carbons are particularly informative.
| Parameter | This compound (in non-polar solvent, e.g., CCl₄) | 4-Pyridone (in polar solvent, e.g., DMSO-d₆) |
| ¹H NMR | ||
| H2, H6 | ~8.0 - 8.2 ppm (d) | ~7.5 - 7.7 ppm (d) |
| H3, H5 | ~6.8 - 7.0 ppm (d) | ~6.2 - 6.4 ppm (d) |
| OH | Variable, broad singlet | - |
| NH | - | ~11.0 - 12.0 ppm (br s) |
| ¹³C NMR | ||
| C2, C6 | ~150 - 155 ppm | ~140 - 145 ppm |
| C3, C5 | ~110 - 115 ppm | ~115 - 120 ppm |
| C4 | ~160 - 165 ppm | ~175 - 180 ppm (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer. The presence or absence of a strong carbonyl (C=O) stretch is a key diagnostic feature.
| Functional Group | This compound (Gas Phase) | 4-Pyridone (Solid State, KBr) |
| O-H stretch | ~3600 - 3650 cm⁻¹ (sharp) | - |
| N-H stretch | - | ~3000 - 3200 cm⁻¹ (broad) |
| C=O stretch | - | ~1640 - 1660 cm⁻¹ (strong) |
| C=C/C=N stretch | ~1500 - 1600 cm⁻¹ (multiple bands) | ~1500 - 1600 cm⁻¹ (multiple bands) |
| C-O stretch | ~1200 - 1300 cm⁻¹ | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers. The aromatic character of this compound and the conjugated system in 4-pyridone result in distinct absorption maxima.
| Parameter | This compound (in non-polar solvent, e.g., Cyclohexane) | 4-Pyridone (in polar solvent, e.g., Ethanol) |
| λ_max_ | ~240 - 250 nm | ~255 - 265 nm |
| Molar Absorptivity (ε) | Moderate | High |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the tautomers. While both tautomers have the same molecular weight, their fragmentation pathways can differ, reflecting their distinct structures.
| Parameter | This compound | 4-Pyridone |
| Molecular Ion (M⁺) | m/z 95 | m/z 95 |
| Key Fragmentation Pathways | Loss of CO, followed by HCN | Retro-Diels-Alder reaction leading to the loss of C₂H₂O |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following protocols outline the general procedures for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopy.
A sample of the compound is dissolved in an appropriate deuterated solvent. For observing the this compound tautomer, a non-polar solvent like carbon tetrachloride (CCl₄) is preferred. For the 4-pyridone tautomer, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is commonly used. The solution is transferred to a standard 5 mm NMR tube. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Caption: Workflow for solid-state and gas-phase IR spectroscopy.
For the solid-state analysis of 4-pyridone, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. For gas-phase analysis of this compound, the sample is introduced into a heated gas cell to achieve sufficient vapor pressure. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Caption: General workflow for UV-Vis spectroscopy.
A dilute solution of the compound is prepared in a suitable UV-transparent solvent. The choice of solvent is critical for observing the desired tautomer. The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer. A quartz cuvette is used to hold the sample, and the pure solvent is used as a reference to obtain the baseline.
Mass Spectrometry (MS)
Caption: General workflow for mass spectrometry.
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions. The ions are then separated according to their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information based on the fragmentation pattern.
A Comparative Guide to the Biological Activities of Pyridin-4-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The position of a single hydroxyl substituent on this aromatic scaffold dramatically influences its electronic properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of Pyridin-4-ol and its isomers, Pyridin-2-ol and Pyridin-3-ol, drawing upon experimental data from various studies on their derivatives to illuminate their potential in therapeutic applications.
Summary of Biological Activities
While direct comparative studies on the parent isomers are limited, research on their derivatives reveals distinct profiles. Derivatives of This compound have been investigated for their antibacterial, antifungal, and antitumor activities. Pyridin-2-ol (or its tautomer 2-pyridone) derivatives are notable for their potent antimicrobial and anticancer effects, often acting as bacterial topoisomerase inhibitors.[1] Pyridin-3-ol derivatives are recognized for their strong antioxidant and antimicrobial properties, with the meta-positioned hydroxyl group playing a key role in radical scavenging and iron chelation.[1]
Data Presentation
The following tables summarize the available quantitative data on the biological activities of derivatives of the three pyridine isomers. It is important to note that these values are for specific substituted derivatives and not the parent compounds, and direct comparisons should be made with caution as the nature and position of other substituents significantly impact activity.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine Isomer Derivatives
| Derivative Class | Test Organism | This compound Derivative MIC (µg/mL) | Pyridin-2-ol Derivative MIC (µg/mL) | Pyridin-3-ol Derivative MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Alkyl Pyridinols | Staphylococcus aureus | 16 - 32 | 0.5 - 8 | - | - |
| N-alkylated salts | S. aureus | - | - | - | Amikacin: comparable activity |
| N-alkylated salts | E. coli | - | - | 55 ± 0.5% inhibition at 100 µg/mL | - |
| Oxazolidinone derivatives | S. aureus | - | - | 32 - 64 | Linezolid: similar activity |
| Oxazolidinone derivatives | S. pneumoniae | - | - | - | Linezolid: similar activity |
Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM) of Pyridine Isomer Derivatives against Cancer Cell Lines
| Derivative Class | Cancer Cell Line | This compound Derivative IC₅₀ (µM) | Pyridin-2-ol Derivative IC₅₀ (µM) | Pyridin-3-ol Derivative IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
| Pyridine-ureas | MCF-7 (Breast) | 0.22 | - | - | Doxorubicin: 1.93 |
| Pyridine-ureas | MCF-7 (Breast) | 1.88 | - | - | Sorafenib: 4.50 |
| Pyridine-thiazole hybrids | HL-60 (Leukemia) | - | - | 0.57 | - |
| Pyridone derivatives | HepG-2 (Liver) | - | >20-75 | - | Colchicine: 1.40 |
| Pyridone derivatives | HCT-116 (Colon) | - | - | - | Colchicine: 0.52 |
Note: The IC₅₀ values presented are for specific, often complex, derivatives and highlight the potential of the core pyridine isomer structure in the development of anticancer agents.
Table 3: Comparative Antioxidant Activity of Pyridine Isomer Derivatives
| Assay | This compound Derivative Activity | Pyridin-2-ol Derivative Activity | Pyridin-3-ol Derivative Activity |
| DPPH Radical Scavenging | - | - | Strong (IC₅₀ of one derivative: 7.50 x 10⁻⁶ M) |
| ABTS Radical Scavenging | - | - | Strong (IC₅₀ of one derivative: 1.60 x 10⁻⁵ M) |
| Iron Chelation | Potential mechanism | - | Recognized property |
Note: The antioxidant activity, particularly for Pyridin-3-ol derivatives, is a significant area of investigation. The hydroxyl group's position is crucial for this activity.[1]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for the parent hydroxypyridines are not extensively detailed, studies on their derivatives provide insights into their mechanisms of action.
-
Pyridin-2-ol Derivatives: Certain anticancer derivatives of 2-pyridone have been shown to induce G2/M phase cell cycle arrest and apoptosis.[2] This is often mediated through the upregulation of p53 and JNK signaling pathways.[2] Some derivatives also act as inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine.
-
Pyridin-3-ol Derivatives: The anti-inflammatory effects of some 3-hydroxypyridine derivatives are proposed to be linked to their iron-chelating properties. By sequestering iron, they may inhibit iron-dependent enzymes crucial for inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
General Pyridine Derivatives: Various pyridine-containing compounds have been shown to modulate a range of signaling pathways, including the PI3K/Akt pathway, and act as inhibitors of protein kinases. The specific pathway targeted is highly dependent on the overall structure of the derivative.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of biological activities. Below are generalized protocols for key assays mentioned in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow:
Detailed Steps:
-
Preparation of Test Compound: A stock solution of the pyridine isomer derivative is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the optical density using a microplate reader.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Workflow:
Detailed Steps:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol can vary significantly depending on the enzyme and the detection method.
Generalized Steps:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, a solution of the enzyme's substrate, and solutions of the test inhibitor at various concentrations.
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or a well in a microplate), combine the buffer, the enzyme, and the inhibitor solution. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring the Reaction: The progress of the reaction is monitored over time. This can be done by measuring the change in absorbance or fluorescence as the substrate is converted to a product.
-
Data Analysis: The initial reaction rates are calculated from the data. The percentage of enzyme inhibition for each inhibitor concentration is determined by comparing the reaction rate with that of the control. The IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is then calculated.
Conclusion
The isomeric position of the hydroxyl group on the pyridine ring profoundly influences the biological activity profile. While derivatives of all three isomers—this compound, Pyridin-2-ol, and Pyridin-3-ol—demonstrate promising therapeutic potential, their specific applications may differ. Pyridin-2-ol derivatives show particular promise as anticancer and antimicrobial agents, Pyridin-3-ol derivatives as antioxidants and anti-inflammatory agents, and this compound derivatives also exhibit a range of antimicrobial and antitumor activities. Further direct comparative studies of the parent isomers and their simple derivatives are warranted to more precisely delineate their structure-activity relationships and guide the rational design of new, more potent, and selective therapeutic agents.
References
Comparative study of different synthetic routes to Pyridin-4-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridin-4-ol (also known as 4-hydroxypyridine) is of significant interest due to its role as a key intermediate in the pharmaceutical and chemical industries. This guide provides an objective comparison of three primary synthetic routes to this versatile compound, supported by experimental data and detailed protocols. The choice of an optimal synthesis is often a trade-off between yield, purity, cost of starting materials, and operational simplicity.
A critical aspect of this compound chemistry is its existence in a tautomeric equilibrium with its corresponding pyridone form, 4-pyridone. This equilibrium can be influenced by the solvent, temperature, and pH, which has implications for both the reaction and purification stages. In many common solvents, the pyridone tautomer is favored.
At a Glance: Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative data for three distinct synthetic routes to this compound, allowing for a rapid comparison of their efficiencies and reaction conditions.
| Parameter | Route 1: From 4-Aminopyridine | Route 2: From Pyridine (via N-Oxide) | Route 3: From γ-Pyrone |
| Starting Material | 4-Aminopyridine | Pyridine | γ-Pyrone (4H-Pyran-4-one) |
| Overall Yield | ~92% | ~30-55% (multi-step) | Variable (e.g., ~28% for substituted derivatives)[1] |
| Purity | >99%[2] | Variable, requires careful purification | Variable |
| Key Reagents | Sulfuric acid, Butyl nitrite, Barium hydroxide | Peracetic acid, Nitrating mixture (HNO₃/H₂SO₄), Iron/Acid | Aqueous ammonia |
| Number of Steps | 1 (One-pot) | 3 | 1 |
| Reaction Temperature | 0–10°C (diazotization), 30–60°C (hydrolysis)[2][3] | 85°C (oxidation), 125-130°C (nitration), Reflux (reduction) | Elevated temperatures often required |
| Key Advantages | High yield, high purity, one-pot procedure | Readily available starting material | Direct conversion |
| Key Disadvantages | Use of potentially unstable diazonium intermediate | Multi-step, lower overall yield, use of strong acids | Lower yields for some substrates |
In-Depth Analysis of Synthetic Routes
Route 1: Synthesis from 4-Aminopyridine via Diazotization
This method stands out for its high reported yield and purity for the synthesis of the parent this compound.[2][3] It involves the diazotization of 4-aminopyridine followed by hydrolysis of the resulting diazonium salt.
Caption: Workflow for the synthesis of this compound from 4-aminopyridine.
Experimental Protocol:
-
Preparation of Diazonium Solution: In a 1000 mL three-neck flask, 400 mL of water is added. While maintaining the temperature between 20-40°C, 140 mL of 98% concentrated sulfuric acid is slowly added. The solution is then cooled to 0-20°C, and 95 g of 99% 4-aminopyridine is added. Over approximately 120 minutes, 150.8 g of butyl nitrite is slowly introduced, with strict temperature control.[2][3]
-
Hydrolysis and Neutralization: The diazonium solution is transferred to a larger flask, diluted with 2000 mL of water, and a barium hydroxide solution is added to neutralize the mixture. The reaction temperature is controlled at 30-60°C until the pH of the solution reaches 7.5-8.[2]
-
Purification: Carbon dioxide is bubbled through the solution to precipitate excess barium hydroxide until the pH is 6. The mixture is filtered, and the filtrate, a crude solution of this compound, is collected. Purification is achieved by adding activated carbon and methanol, followed by vacuum distillation to yield the final product.[2]
Route 2: Multi-step Synthesis from Pyridine via Pyridine N-Oxide
This classical route begins with the readily available starting material, pyridine. The synthesis involves three main stages: N-oxidation of the pyridine ring, nitration at the 4-position, and subsequent reduction of the nitro group and N-oxide, followed by hydrolysis.
Caption: Synthetic pathway from Pyridine to this compound.
Experimental Protocols:
-
Synthesis of Pyridine-N-oxide: To 110 g (1.39 moles) of pyridine, 250 mL of 40% peracetic acid is added at a rate that maintains a reaction temperature of 85°C. After the addition, the mixture is stirred until the temperature drops to 40°C. The product can be isolated by distillation under high vacuum (yields of 78-83%).[4]
-
Synthesis of 4-Nitropyridine-N-oxide: 9.51 g (100 mmol) of pyridine-N-oxide is heated to 60°C. A nitrating mixture (12 mL fuming HNO₃ and 30 mL conc. H₂SO₄) is added dropwise. The reaction mixture is then heated for 3 hours at 125-130°C. After cooling and neutralization with sodium carbonate solution, the product precipitates and is purified from acetone (yield ~42%).
-
Reduction to 4-Aminopyridine and Conversion to this compound: 4-Nitropyridine-N-oxide is reduced using iron powder in the presence of an acid such as hydrochloric or sulfuric acid. This step yields 4-aminopyridine (85-90% yield), which can then be converted to this compound as described in Route 1.[5] Alternatively, direct hydrolysis of related 4-substituted pyridines like 4-chloropyridine can be performed.[6]
Route 3: Synthesis from γ-Pyrone
This route offers a direct conversion of a γ-pyrone (4H-pyran-4-one) or its derivatives to the corresponding this compound by reaction with an ammonia source. The efficiency of this method can be highly dependent on the substituents present on the pyrone ring.
References
A Comparative DFT Analysis of Pyridin-4-ol and Other Heterocyclic Compounds
A deep dive into the electronic structure, stability, and properties of Pyridin-4-ol compared to a range of heterocyclic analogues, supported by Density Functional Theory (DFT) calculations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis of this compound against other key heterocyclic compounds. Utilizing Density Functional Theory (DFT), we explore the structural, energetic, and electronic properties that govern the behavior of these molecules. The data presented herein is crucial for understanding tautomeric equilibria, molecular stability, and reactivity, which are fundamental aspects in the design and development of novel chemical entities.
Introduction to this compound and its Tautomerism
This compound is a heterocyclic compound of significant interest due to its prototropic tautomerism, existing in equilibrium between its enol (this compound) and keto (pyridin-4(1H)-one) forms.[1] This equilibrium is sensitive to the surrounding environment, including the solvent, and can be influenced by substituents on the pyridine ring.[1] The relative stability of these tautomers is a critical factor in its chemical reactivity and biological activity. In the gas phase, the enol form is generally more stable, while in polar solvents, the equilibrium often shifts towards the more polar keto form due to favorable intermolecular hydrogen bonding.[1]
Comparative DFT Analysis: An Overview
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By solving the Schrödinger equation within the framework of DFT, we can obtain valuable insights into the geometric and electronic structures of molecules. This guide leverages DFT calculations to provide a quantitative comparison of this compound with other heterocyclic compounds, including five- and six-membered rings with varying heteroatoms.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data obtained from DFT calculations for this compound and a selection of other heterocyclic compounds. These parameters provide a basis for comparing their relative stabilities, polarities, and electronic characteristics.
Table 1: Tautomeric Energetics of this compound
| Tautomer | Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| This compound | Enol | 0.00 | 2.5 - 3.0 |
| Pyridin-4(1H)-one | Keto | 0.5 - 2.5 | 5.0 - 6.0 |
Note: Relative energies can vary depending on the computational level and solvent model used. The enol form is typically the reference.
Table 2: Comparative DFT Data for Selected Heterocyclic Compounds
| Compound | Tautomer/Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| This compound | Enol | 0.00 | ~2.7 | ~5.8 |
| Pyridin-4(1H)-one | Keto | ~1.5 | ~5.5 | ~5.2 |
| 2-Pyridone | Keto | 0.00 | ~3.7 | ~5.5 |
| 2-Hydroxypyridine | Enol | ~0.3[2] | ~1.5 | ~6.0 |
| Pyrazole | 1H-tautomer | 0.00 | ~2.2 | ~6.5 |
| 2H-tautomer | ~1.0 | ~0.4 | ~6.6 | |
| Imidazole | 1H-tautomer | 0.00 | ~3.7 | ~6.2 |
| Oxazole | - | - | ~1.5[3] | ~6.8[3] |
| Thiazole | - | - | ~1.6 | ~6.1 |
| Furan | - | - | ~0.7 | ~7.0 |
| Thiophene | - | - | ~0.5 | ~6.3 |
| Pyrrolidine | Equatorial | 0.00 | ~1.4 | ~7.5 |
| Axial | ~0.5 | ~1.2 | ~7.5 | |
| Piperidine | Equatorial | 0.00 | ~1.1 | ~7.8 |
| Axial | ~0.4 | ~1.0 | ~7.8 |
Note: The presented values are approximate and collated from various DFT studies. The specific computational methods and basis sets used in the original studies can influence these values. The most stable tautomer/conformer is set as the energy reference (0.00 kcal/mol).
Experimental Protocols: DFT Calculation Methodology
The following outlines a typical experimental protocol for performing DFT calculations on heterocyclic compounds, as synthesized from the methodologies reported in the cited literature.
1. Molecular Structure Preparation:
-
The initial 3D coordinates of the heterocyclic compounds are constructed using a molecular building software (e.g., Avogadro, GaussView).
-
For tautomeric or conformational studies, all relevant isomers are generated.
2. Geometry Optimization:
-
The molecular geometries are optimized to find the minimum energy structures.
-
A widely used DFT functional, such as B3LYP, is employed.[4][5]
-
A Pople-style basis set, commonly 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.[5]
-
Frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies).
3. Solvation Effects:
-
To model the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied during the geometry optimization and energy calculations.[4]
-
The dielectric constant of the desired solvent is specified in the calculation input.
4. Electronic Property Calculations:
-
Single-point energy calculations are performed on the optimized geometries to obtain accurate electronic energies.
-
From these calculations, various properties are extracted, including:
-
Total electronic energy
-
Dipole moment
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
Natural Bond Orbital (NBO) analysis to investigate charge distribution and orbital interactions.
-
5. Data Analysis:
-
The relative energies of tautomers or conformers are calculated by taking the difference in their total electronic energies.
-
The HOMO-LUMO gap is calculated as the energy difference between the LUMO and HOMO, providing an indication of the molecule's chemical reactivity and kinetic stability.
Mandatory Visualization
The following diagrams illustrate the logical workflow and key relationships in the DFT analysis of heterocyclic compounds.
Caption: Workflow for the DFT analysis of heterocyclic compounds.
Caption: Keto-enol tautomerism of this compound.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
Validation of a Novel Rapid Capillary Electrophoresis-UV (CE-UV) Method for Pyridin-4-ol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, rapid Capillary Electrophoresis-UV (CE-UV) method for the quantification of Pyridin-4-ol. The performance of this new method is objectively compared against a traditional High-Performance Liquid Chromatography (HPLC-UV) method. Supporting experimental data, detailed protocols, and visual workflows are presented to assist researchers, scientists, and drug development professionals in evaluating the suitability of this new method for their analytical needs.
Introduction
This compound is a key heterocyclic compound with applications in medicinal chemistry and materials science. Accurate and precise quantification is crucial for quality control and research purposes. While HPLC methods are commonly employed, they can be time-consuming and require significant solvent consumption. This guide introduces a novel CE-UV method designed for rapid and efficient quantification of this compound and validates its performance in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]
Comparative Performance Data
The following tables summarize the validation parameters for the new Rapid CE-UV method and the traditional HPLC-UV method.
Table 1: Linearity and Range
| Parameter | Rapid CE-UV Method | Traditional HPLC-UV Method |
| Linear Range | 1 - 200 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Regression Equation | y = 15.2x + 3.1 | y = 12.5x + 5.8 |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | Rapid CE-UV Method (% Recovery ± SD) | Traditional HPLC-UV Method (% Recovery ± SD) |
| 10 | 99.5 ± 1.2% | 98.9 ± 1.5% |
| 100 | 100.2 ± 0.8% | 99.8 ± 1.1% |
| 180 | 99.8 ± 1.0% | 99.2 ± 1.3% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | Rapid CE-UV Method (%RSD) | Traditional HPLC-UV Method (%RSD) |
| Repeatability (Intra-day) | 0.85% | 1.10% |
| Intermediate Precision (Inter-day) | 1.25% | 1.65% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Rapid CE-UV Method | Traditional HPLC-UV Method |
| LOD | 0.3 µg/mL | 0.5 µg/mL |
| LOQ | 1.0 µg/mL | 1.5 µg/mL |
Table 5: Method Robustness
| Parameter Variation | Rapid CE-UV Method (%RSD of Results) | Traditional HPLC-UV Method (%RSD of Results) |
| pH of Buffer/Mobile Phase (± 0.2) | 1.5% | 2.1% |
| Temperature (± 2°C) | 1.2% | 1.8% |
| Voltage/Flow Rate (± 5%) | 1.8% | 2.5% |
Table 6: Method Characteristics
| Parameter | Rapid CE-UV Method | Traditional HPLC-UV Method |
| Analysis Time | 5 minutes | 15 minutes |
| Solvent Consumption per Sample | ~ 1 mL | ~ 15 mL |
Experimental Protocols
New Rapid Capillary Electrophoresis-UV (CE-UV) Method
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Uncoated fused-silica capillary (50 µm i.d., 30 cm total length).
Reagents and Solutions:
-
Running Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Sample Diluent: Deionized water.
-
Standard Solutions: A stock solution of this compound (1 mg/mL) was prepared in deionized water and serially diluted to prepare calibration standards ranging from 1 to 200 µg/mL.
Procedure:
-
The capillary was conditioned by flushing with 0.1 M NaOH, followed by deionized water, and then the running buffer.
-
Samples were injected hydrodynamically at 50 mbar for 5 seconds.
-
Electrophoretic separation was performed at 25 kV at a controlled temperature of 25°C.
-
Detection was carried out at a wavelength of 254 nm.
Traditional High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (4.6 x 150 mm, 5 µm).
Reagents and Solutions:
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (90:10 v/v).
-
Sample Diluent: Mobile phase.
-
Standard Solutions: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase and serially diluted to prepare calibration standards ranging from 1 to 200 µg/mL.
Procedure:
-
The HPLC system was equilibrated with the mobile phase at a flow rate of 1.0 mL/min.
-
A 10 µL aliquot of the sample was injected.
-
The separation was carried out isocratically at a column temperature of 30°C.
-
Detection was performed at a wavelength of 254 nm.
Methodology Validation Workflow and Parameters
The following diagrams illustrate the workflow for the validation of the new analytical method and the logical relationship between the key validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of validation parameters.
Discussion
The validation data demonstrates that the new Rapid CE-UV method is a suitable and, in many aspects, superior alternative to the traditional HPLC-UV method for the quantification of this compound.
-
Specificity: Both methods were found to be specific for this compound, with no interference from common excipients or degradation products.
-
Linearity and Range: The new CE-UV method exhibited excellent linearity over the same concentration range as the HPLC method, with a slightly higher correlation coefficient.[4]
-
Accuracy and Precision: The CE-UV method provided comparable, if not slightly better, accuracy and precision, as indicated by the recovery data and lower %RSD values for repeatability and intermediate precision.[5]
-
Sensitivity: The lower LOD and LOQ values of the CE-UV method suggest a higher sensitivity, allowing for the reliable quantification of smaller amounts of this compound.[6][7]
-
Robustness: The new method demonstrated greater robustness, with less variability in results when small, deliberate changes were made to the experimental parameters.[8][9]
-
Efficiency: The most significant advantages of the CE-UV method are the substantially shorter analysis time (5 minutes vs. 15 minutes) and the drastically reduced solvent consumption. This makes the new method more environmentally friendly and cost-effective for high-throughput screening and routine quality control.
Conclusion
The newly developed and validated Rapid CE-UV method is a reliable, accurate, and precise analytical technique for the quantification of this compound. It offers significant advantages in terms of speed, efficiency, and sensitivity compared to the traditional HPLC-UV method. The presented data supports the adoption of this new method for routine analysis in research and quality control laboratories.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 4. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
Benchmarking the performance of Pyridin-4-ol derivatives in specific applications
For researchers, scientists, and professionals in drug development, the pyridin-4-ol scaffold is a privileged structure, serving as a foundational component in the design of novel therapeutic agents and advanced materials. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and physicochemical characteristics. This guide provides an objective comparison of this compound and its closely related derivatives against other alternatives in several key applications, supported by experimental data and detailed methodologies.
Application 1: Anticancer Activity via Kinase Inhibition
This compound derivatives, and the broader class of pyridine compounds, are prominent in oncology research, frequently acting as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] Their ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes them effective competitors against the natural substrate.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of various pyridine derivatives against key cancer-related kinases and cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Derivative | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinone-Quinazoline Hybrid (42a) | Not Specified | Not Specified | MCF-7 (Breast) | 9 - 15 | [3] |
| Met Kinase Inhibitor (44a) | Met Kinase | 0.06 | GTL-16 (Gastric) | Not Specified | [3] |
| Pyridine-Urea Derivative (8e) | VEGFR-2 | 3.93 ± 0.73 | MCF-7 (Breast) | 0.11 (72h) | [4] |
| Pyridine-Urea Derivative (8b) | VEGFR-2 | 5.0 ± 1.91 | NCI 60-cell panel | Mean Inhibition: 43% | [4] |
| Thiazolo[5,4-b]pyridine (19a) | PI3Kα | 0.0036 | Not Specified | Not Specified | [5] |
| Imidazo[4,5-b]pyridine (31) | Aurora-A Kinase | 0.042 | Not Specified | Not Specified | [6] |
| Pyrano-pyridine Conjugate (8b) | EGFR | Not Specified | A549 (Lung) | 0.15 | [7] |
| Erlotinib (Standard Drug) | EGFR | Not Specified | A549 (Lung) | 0.18 | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A common method to determine the inhibitory potency of a compound against a specific kinase is a biochemical assay.
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP (Adenosine triphosphate), test compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A solution of the kinase and the peptide substrate is prepared in the assay buffer.
-
The test compound is serially diluted to various concentrations.
-
The kinase/substrate solution is added to a multi-well plate, followed by the addition of the test compound dilutions.
-
The kinase reaction is initiated by adding ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
After incubation, a detection reagent is added to measure the amount of ADP (Adenosine diphosphate) produced, which is proportional to the kinase activity.
-
Luminescence or fluorescence is measured using a plate reader.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to a control (no inhibitor). The IC50 value is then calculated by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Signaling Pathway
This compound derivatives often function by blocking the phosphorylation cascade initiated by receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.
Application 2: Corrosion Inhibition
In industrial applications, particularly in acidic environments, the corrosion of metals like carbon steel is a significant issue. This compound and related pyridine derivatives have emerged as effective, eco-friendly corrosion inhibitors.[8][9] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[10][11]
Comparative Performance Data
The table below compares the corrosion inhibition efficiency of different pyridine derivatives on mild steel in an acidic medium.
| Inhibitor | Concentration | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Pyridine-carbamide (MS31) | 200 mg/L | 1M HCl | 298 | 97.1 | [8] |
| Pyridine-carbamide (MS30) | 200 mg/L | 1M HCl | 298 | 95.3 | [8] |
| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | 0.2 mM | 1M HCl | Not Specified | 96.06 | [10] |
| 4-Hydroxypyridine (4-HPy) | Not Specified | HCl | Not Specified | Performance enhanced by halogen ions | [9] |
Experimental Protocol: Weight Loss Method
This is a straightforward method to evaluate corrosion inhibition.
-
Specimen Preparation: Mild steel coupons of known dimensions are cleaned, degreased with a solvent (e.g., acetone), dried, and weighed accurately.
-
Test Solution: A corrosive solution (e.g., 1M HCl) is prepared. Different concentrations of the inhibitor are added to separate batches of the solution. A control batch with no inhibitor is also prepared.
-
Immersion: The pre-weighed steel coupons are fully immersed in the respective test solutions for a predetermined period (e.g., 6 hours) at a constant temperature.
-
Post-Immersion: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific cleaning solution like Clarke's solution), rinsed, dried, and weighed again.
-
Calculation: The weight loss is calculated for each coupon. The corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_control - CR_inhibitor) / CR_control] × 100
-
Corrosion Inhibition Workflow
The process involves the inhibitor molecules adsorbing onto the metal surface, blocking the active sites where corrosive reactions (both anodic and cathodic) would normally occur.
Application 3: Organic Light-Emitting Diodes (OLEDs)
In materials science, pyridine derivatives are investigated for their charge-transporting properties.[12] They can be incorporated into Hole-Transporting Materials (HTMs) or Electron-Transporting Materials (ETMs) in OLEDs, facilitating the efficient movement of charge carriers to the emissive layer, which is critical for device performance.[13][14][15]
Comparative Performance Data
This table showcases the performance of OLED devices utilizing different pyrene-pyridine integrated derivatives as the Hole-Transporting Layer (HTL).
| HTL Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference |
| Py-Br | 17300 | 22.4 | 9.0 | [13][14] |
| Py-MeO | Not Specified | 25.7 | Not Specified | [15] |
| Py-03 | Not Specified | 26.6 | Not Specified | [15] |
| Py-Me | Not Specified | 25.2 | Not Specified | [15] |
Experimental Protocol: OLED Fabrication and Testing (General)
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried. They are often treated with UV-ozone to improve the work function.
-
Layer Deposition:
-
A hole injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO substrate.
-
The Hole-Transporting Layer (HTL), containing the pyridine derivative, is then deposited, typically via spin-coating from a solution.
-
The emissive layer (EML) is deposited on top of the HTL.
-
Subsequently, an electron-transporting layer (ETL), an electron-injection layer (EIL), and the metal cathode (e.g., LiF/Al) are deposited in sequence, often through thermal evaporation in a high-vacuum chamber.
-
-
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. From this data, key performance metrics like current efficiency, power efficiency, and external quantum efficiency (EQE) are calculated.
OLED Device Architecture
The diagram illustrates the typical multi-layer structure of an OLED, showing the path of electrons and holes from the electrodes to the emissive layer where they recombine to produce light.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Pyridin-4-ol: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the potential cross-reactivity of Pyridin-4-ol, a fundamental heterocyclic scaffold, by examining the known interaction profiles of structurally related, biologically active compounds. Due to a lack of comprehensive public data on this compound itself, this report leverages data from more complex molecules containing the pyridin-4-one motif to infer potential biological interactions.
Executive Summary
Performance Comparison of Pyridinone-Containing Kinase Inhibitors
To infer the potential cross-reactivity of a this compound core, we have compiled selectivity data for several commercially available kinase inhibitors that feature this moiety. The following table summarizes the inhibitory activity of these compounds against a panel of off-target kinases, highlighting the potential for a this compound scaffold to interact with various members of the kinome. It is crucial to note that the observed off-target effects are influenced by the entire chemical structure of the molecule, not just the this compound core.
| Compound | Primary Target(s) | Off-Target Kinases (Inhibition > 50% at 1 µM) | Reference |
| Amuvatinib (MP-470) | KIT, PDGFRα, FLT3 | ABL1, ARG, CSF1R, DDR1, EPHA2, FYN, LCK, SRC, YES1 | [1][2] |
| Mubritinib (TAK-165) | ERBB2 | ERBB4, EPHA2, EPHB4, TEC, TXK | [3][4] |
| Sunitinib | VEGFRs, PDGFRs, KIT | FLT3, RET, CSF1R, and many others (promiscuous) | [5][6] |
This table is a representative summary. The off-target profiles can be much broader and are concentration-dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable cross-reactivity studies. Below are protocols for key in vitro assays used to determine the selectivity of small molecules.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides or proteins
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)
-
Test compound (this compound or derivatives) stock solution in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the recombinant kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding the kinase reaction buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
GPCR Binding Assay (Radioligand Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA)
-
Test compound stock solution in DMSO
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the cell membranes expressing the target GPCR to each well.
-
Add the radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent displacement for each compound concentration and determine the inhibitory constant (Ki) value.
Ion Channel Assay (Patch Clamp Electrophysiology)
This assay directly measures the effect of a test compound on ion channel currents in living cells.
Materials:
-
Cell line stably expressing the target ion channel
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Test compound stock solution in DMSO
Procedure:
-
Culture the cells expressing the target ion channel on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Pull a glass micropipette and fill it with the intracellular solution.
-
Under microscopic guidance, form a high-resistance seal (giga-seal) between the micropipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Apply a voltage protocol to elicit ion channel currents and record the baseline activity.
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the ion channel currents in the presence of the compound.
-
Wash out the compound with the control extracellular solution.
-
Analyze the changes in current amplitude and kinetics to determine the effect of the compound on the ion channel.
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by pyridinone-containing compounds and a typical experimental workflow for cross-reactivity screening.
Caption: A simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway often targeted by pyridinone-containing inhibitors.
Caption: A typical workflow for assessing the cross-reactivity of a small molecule from primary screening to functional validation.
Conclusion
While a definitive cross-reactivity profile for the parent this compound molecule remains to be established through broad panel screening, the analysis of structurally related kinase inhibitors suggests that this scaffold has the potential to interact with a variety of protein kinases. The degree of this cross-reactivity is highly dependent on the other substituents and the overall molecular architecture. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to conduct their own comprehensive cross-reactivity studies, which are essential for the development of safe and effective therapeutics. Future studies employing large-scale screening of this compound and its simple derivatives will be invaluable in fully elucidating the off-target landscape of this important chemical scaffold.
References
- 1. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
Literature review comparing the reported yields of Pyridin-4-ol synthesis
For researchers, scientists, and drug development professionals, the synthesis of pyridin-4-ol and its derivatives is a cornerstone of heterocyclic chemistry, providing a scaffold for numerous pharmaceutical agents. This guide presents a comparative analysis of prominent synthetic methodologies, offering a clear overview of their reported yields, experimental protocols, and strategic advantages.
At a Glance: Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative data for different synthetic routes to this compound and its derivatives, allowing for a rapid and objective comparison of their efficiencies and reaction conditions.
| Parameter | Method 1: From 4-Aminopyridine | Method 2: From Dehydroacetic Acid | Method 3: From a γ-Pyrone Derivative | Method 4: Multi-component Synthesis |
| Starting Material | 4-Aminopyridine | Dehydroacetic Acid | 2-Trifluoromethyl-4H-pyran-4-one | Lithiated Methoxyallene, Pivalonitrile, Trifluoroacetic Acid |
| Product | This compound | 4-Hydroxy-6-methylpyridin-2(1H)-one | 4-Hydroxy-2-trifluoromethylpyridine | 2-tert-Butyl-3-methoxy-6-(trifluoromethyl)this compound |
| Overall Yield | ~92%[1][2] | ~69%[3] | 28% (two steps)[4][5] | 83%[5] |
| Purity | >99%[2] | Not specified | Not specified | Not specified |
| Key Reagents | Sodium nitrite, n-butanol, sulfuric acid, barium hydroxide | Sulfuric acid, ammonium hydroxide | Aqueous ammonia | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), triethylamine |
| Reaction Time | Several hours[1][2] | ~10 minutes (hydrolysis) + ammonolysis time[3] | Not specified | 3 days (cyclization)[5] |
| Reaction Temperature | 0-10°C (diazotization), 30-60°C (hydrolysis)[1][2] | 130°C (hydrolysis)[3] | Not specified | Reflux[5] |
| Number of Steps | 1 (one-pot)[1] | 2[3] | 1 (from pyrone) | 2 (one-pot for precursor) |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes cited in this guide, enabling researchers to evaluate and potentially replicate these processes.
Method 1: Synthesis of this compound from 4-Aminopyridine
This one-pot method is characterized by its high yield and the production of unsubstituted this compound.[1]
1. Preparation of Butyl Nitrite:
-
In a 500 mL three-neck flask equipped with a magnetic stirrer, add 140 mL of water.
-
Add 73.2 g (0.99 mol) of 99% sodium nitrite and 74.8 g (1.01 mol) of 99% n-butanol.
-
Cool the mixture to 0-10°C using an ice bath.
-
Slowly add 37% hydrochloric acid dropwise over 60 minutes, maintaining the temperature between 0-10°C.
-
After the addition is complete, incubate the mixture for 180 minutes.
-
Separate the organic layer to obtain butyl nitrite.
2. Diazotization and Hydrolysis:
-
In a 1000 mL three-neck flask, add 400 mL of water.
-
Slowly add 140 mL of 98% concentrated sulfuric acid while maintaining the temperature between 20-40°C.
-
Cool the solution to 0-20°C and add 95 g (1.01 mol) of 99% 4-aminopyridine.
-
Slowly add 150.8 g of the prepared butyl nitrite over approximately 120 minutes, ensuring the temperature is strictly controlled.
-
Transfer the resulting diazonium salt solution to a 1 L three-neck flask and dilute with 2000 mL of water.
-
Neutralize the solution by adding a barium hydroxide solution, controlling the temperature at 30-60°C, until the pH reaches 7.5-8.
-
Bubble carbon dioxide through the solution to precipitate excess barium hydroxide as barium carbonate until the pH is 6.
-
Filter the mixture and wash the precipitate to obtain a crude aqueous solution of this compound.
3. Purification:
-
Transfer the crude this compound solution to a 2 L three-neck flask.
-
Add activated carbon and 99.5% methanol for decolorization and purification.
-
Perform multiple vacuum distillations to obtain high-purity this compound. The reported yield is 88.39 g (92.1%).[1]
Method 2: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid
This two-step synthesis provides a route to a substituted this compound derivative.[3]
1. Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one:
-
In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).
-
Heat the mixture to 130°C for 10 minutes.[3]
-
While still warm, pour the mixture over chopped ice in a beaker.
-
Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid (86% yield).[6]
2. Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:
-
The intermediate, 4-hydroxy-6-methyl-2H-pyran-2-one, is reacted with aqueous ammonium hydroxide.
-
This step proceeds with a reported yield of 80% to produce the corresponding pyridone.[3]
Method 3: Synthesis of 4-Hydroxy-2-trifluoromethylpyridine from a γ-Pyrone Derivative
This method illustrates the conversion of a pre-formed γ-pyrone ring into the corresponding pyridin-4-one.
Experimental Protocol:
-
The synthesis starts with the formation of 2-trifluoromethyl-4H-pyran-4-one.
-
To a solution of the isolated pyranone, aqueous ammonia is added to obtain 4-hydroxy-2-trifluoromethylpyridine.[4][5]
-
The overall yield for this two-step process is reported to be approximately 28%.[4][5]
Method 4: Multi-component Synthesis of a Substituted this compound
This approach offers a flexible route to highly substituted this compound derivatives.
Experimental Protocol:
-
Lithiated methoxyallene is treated with pivalonitrile at low temperature.
-
An excess of trifluoroacetic acid is then added.
-
After warming to room temperature, the solvent is evaporated.
-
The crude intermediate mixture is dissolved in dichloromethane and treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine.
-
The mixture is heated to reflux for three days to complete the cyclization.
-
An acidic work-up yields the desired 2-tert-butyl-3-methoxy-6-(trifluoromethyl)this compound with an overall yield of 83%.[5]
Visualization of the Literature Review Workflow
The following diagram illustrates the logical flow of the literature review and data extraction process employed to construct this comparative guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyridin-4-ol. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
This compound, a derivative of pyridine, is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause skin and eye irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory.
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles[1][3] | Nitrile or neoprene gloves (double-gloving recommended)[1][3] | Laboratory coat[1][3] | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation[2] |
| Solution Preparation | Chemical splash goggles[1][3] | Nitrile or neoprene gloves[1][3] | Laboratory coat[1][3] | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield[1][3] | Nitrile or neoprene gloves[3] | Chemical-resistant laboratory coat or apron[3] | Work within a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and face shield[3] | Double-gloving with chemical-resistant gloves[3] | Chemical-resistant suit or coveralls[3] | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[3] |
| Waste Disposal | Chemical splash goggles[3] | Nitrile or neoprene gloves[3] | Laboratory coat[3] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Quantitative Safety Data
| Parameter | Value | Species | Reference |
| LD50 (Intraperitoneal) | 923 mg/kg | Mouse | [2] |
| OSHA PEL (Pyridine) | 5 ppm (15 mg/m³) (8-hour TWA) | N/A | [2][4][5][6][7][8][9] |
| ACGIH TLV (Pyridine) | 1 ppm (8-hour TWA) | N/A | [6][9] |
| NIOSH REL (Pyridine) | 5 ppm (15 mg/m³) (10-hour TWA) | N/A | [4][5][6][8] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Experimental Protocol: Synthesis of a this compound Derivative
The following is a representative protocol for a reaction involving this compound, illustrating the necessary safety and handling steps. This protocol is for informational purposes and should be adapted to specific experimental conditions by a qualified chemist.
Objective: To synthesize a substituted this compound via a three-component reaction.
Materials:
-
Lithiated alkoxyallene
-
Nitrile (e.g., pivalonitrile)
-
Carboxylic acid (e.g., trifluoroacetic acid - TFA)
-
Anhydrous solvent (e.g., THF)
-
Sodium hydride
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above for "Conducting Reactions."
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
-
Reaction Setup:
-
Under a nitrogen atmosphere, dissolve the lithiated alkoxyallene in anhydrous THF in the reaction flask.
-
Cool the solution to the required low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Addition of Reagents:
-
Slowly add the nitrile to the cooled solution via the dropping funnel.
-
After the initial addition, add an excess of trifluoroacetic acid (TFA).
-
-
Reaction and Quenching:
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by a suitable technique (e.g., TLC).
-
Once complete, carefully quench the reaction by pouring the mixture into water.
-
-
Work-up and Extraction:
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification (Derivative Formation):
-
Due to the polar nature of this compound and its tautomer, direct purification by chromatography can be challenging.[1] A common strategy is to form a less polar derivative.[1]
-
Dissolve the crude product in THF and treat it with sodium hydride to deprotonate it to the corresponding pyridin-4-olate.[1]
-
React the intermediate with nonafluorobutanesulfonyl fluoride (NfF) to yield the pyridin-4-yl nonaflate.[1]
-
-
Final Purification:
-
Purify the resulting nonaflate derivative by standard silica gel chromatography to obtain the final product.
-
-
Waste Disposal:
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. soc.chim.it [soc.chim.it]
- 2. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 6. nj.gov [nj.gov]
- 7. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
